Product packaging for Bruceantin(Cat. No.:CAS No. 41451-75-6)

Bruceantin

Cat. No.: B1667948
CAS No.: 41451-75-6
M. Wt: 548.6 g/mol
InChI Key: IRQXZTBHNKVIRL-GOTQHHPNSA-N
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Description

Bruceantin is a triterpenoid.
This compound has been reported in Brucea antidysenterica and Brucea javanica with data available.
This compound is a triterpene quassinoid antineoplastic antibiotic isolated from the plant Brucea antidysenterica. this compound inhibits the peptidyl transferase elongation reaction, resulting in decreased protein and DNA synthesis. this compound also has antiamoebic and antimalarial activity. (NCI04)
antileukemic simaroubolide from Brucea antidysenterica;  plant used in Ethiopia in cancer treatment;  isolated from B. javanica;  quassinoid;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H36O11 B1667948 Bruceantin CAS No. 41451-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQXZTBHNKVIRL-GOTQHHPNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41451-75-6
Record name Bruceantin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41451-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bruceantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRUCEANTIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165563
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BRUCEANTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3NW88DI4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of Bruceantin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Bruceantin is a naturally occurring quassinoid triterpene isolated from the plant Brucea antidysenterica with demonstrated antineoplastic, antiprotozoal, and antimalarial activities.[1][2][3] Although early Phase I and II clinical trials for metastatic breast cancer and malignant melanoma were terminated due to a lack of objective tumor regression and the presence of severe side effects, recent research has renewed interest in its potential efficacy against hematological malignancies.[2][4][5][6][7] This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, detailing its primary cellular target, the downstream signaling pathways it modulates, and the key experimental findings that underpin our current understanding.

Primary Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

The principal mechanism through which this compound exerts its cytotoxic effects is the potent inhibition of protein synthesis.[5][8][9] This action is highly specific to the elongation step of translation on the eukaryotic 80S ribosome.[2][3][10]

1.1 Interaction with the Ribosome

This compound targets the large 60S ribosomal subunit. Molecular footprinting and structural data suggest that it binds to specific nucleotides within the A-site of the ribosome, interfering with the peptidyl transferase reaction.[11] This inhibition prevents the formation of peptide bonds, a critical step in the elongation of the polypeptide chain.[2][11]

The inhibitory effect is concentration-dependent. At lower concentrations (e.g., 0.1 mM), this compound primarily inhibits the initiation of protein synthesis, leading to the sequential breakdown of polyribosomes into monosomes as completed nascent peptide chains are released.[9] At higher concentrations (1 mM), it also inhibits peptide chain elongation, resulting in incomplete polysome breakdown.[9] This dual-level inhibition leads to a rapid and profound shutdown of cellular protein production.

cluster_ribosome Eukaryotic 80S Ribosome 60S_Subunit 60S Subunit 40S_Subunit 40S Subunit A_Site A-Site (Peptidyl Transferase Center) A_Site->Inhibition Inhibits This compound This compound This compound->A_Site Binds Protein_Synthesis Protein Synthesis (Elongation)

Figure 1: this compound targets the A-site of the 60S ribosomal subunit.

Downstream Signaling Pathways and Cellular Consequences

The global inhibition of protein synthesis triggers a cascade of downstream cellular events, leading to cell cycle arrest, apoptosis, and the modulation of key cancer-related signaling pathways.

2.1 Downregulation of c-Myc and Induction of Apoptosis

A primary consequence of this compound's activity is the rapid depletion of short-lived, critical oncoproteins. One of the most significant of these is c-Myc, a transcription factor that is frequently overexpressed in cancer and has a very short protein half-life.

This compound treatment leads to a marked downregulation of c-Myc expression.[1][4] The loss of c-Myc is mechanistically linked to the induction of apoptosis.[4] This apoptotic response is mediated primarily through the intrinsic mitochondrial pathway, characterized by:

  • A decrease in mitochondrial membrane potential.[1]

  • The release of cytochrome c from the mitochondria into the cytosol.[1]

  • The subsequent activation of the caspase signaling cascade, specifically executioner caspases-3 and -7.[1]

This compound This compound Protein_Syn_Inhibition Protein Synthesis Inhibition This compound->Protein_Syn_Inhibition cMyc_Down c-Myc Downregulation Protein_Syn_Inhibition->cMyc_Down Mito_Dys Mitochondrial Dysfunction cMyc_Down->Mito_Dys CytoC Cytochrome C Release Mito_Dys->CytoC Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: this compound-induced apoptosis signaling cascade.

2.2 Inhibition of the NRF2 Survival Pathway

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[12] In many cancers, the NRF2 pathway is constitutively active, conferring resistance to chemotherapy.[11][13] Like c-Myc, NRF2 is a short-lived protein that requires constant translation to maintain its levels. Treatment with this compound leads to a dose-dependent reduction in NRF2 protein levels, not by affecting its transcription, but by blocking its synthesis.[11] This inhibition of the NRF2 pro-survival pathway may contribute to this compound's ability to overcome chemoresistance.[11]

This compound This compound Translation_Inhibition Global Protein Translation Inhibition This compound->Translation_Inhibition NRF2_Protein NRF2 Protein (Short Half-Life) Translation_Inhibition->NRF2_Protein Blocks Synthesis NRF2_Depletion Rapid Depletion of NRF2 NRF2_Protein->NRF2_Depletion Chemosensitization Potential for Chemosensitization NRF2_Depletion->Chemosensitization

Figure 3: Inhibition of NRF2 via blockade of protein synthesis.

2.3 Modulation of the Notch Pathway in Cancer Stem Cells

Recent studies have investigated this compound's effects on cancer stem cells (CSCs), which are known to drive tumor growth and resist conventional therapies.[14] In multiple myeloma (MM) CSCs, this compound exhibited potent antiproliferative activity, induced cell cycle arrest, and inhibited cell migration and angiogenesis.[14] A quantitative PCR screen revealed that this activity was associated with altered gene expression of several members of the Notch signaling pathway.[14] Importantly, the antiproliferative effects of this compound on these MM-CSCs could be reversed by pretreatment with a Notch pathway inhibitor, suggesting that modulation of this pathway is a key component of its action against this specific cell population.[14]

Quantitative Analysis of this compound's Bioactivity

The biological effects of this compound have been quantified across various cell lines and models. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity and Activity of this compound

Cell Line / Organism Assay Type Parameter Value Reference(s)
RPMI 8226 (Multiple Myeloma) Apoptosis IC₅₀ 13 nM [1]
U266 (Multiple Myeloma) Apoptosis IC₅₀ 49 nM [1]
H929 (Multiple Myeloma) Apoptosis IC₅₀ 115 nM [1]
MIA PaCa-2 (Pancreatic Cancer) Cell Viability (MTT) IC₅₀ 0.781 µM (781 nM) [15]
MM-CSCs (Multiple Myeloma) Antiproliferation Effective Conc. Starting at 25 nM [14]
HCT116 (Colorectal Cancer) Protein Synthesis % Inhibition 93% at 30 nM [16]

| Entamoeba histolytica | Anti-amoebic Activity | IC₅₀ | 0.018 µg/mL |[1] |

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer Model Dosing Regimen Outcome Reference(s)

| Mouse RPMI 8226 Xenograft | 1.25-12 mg/kg, IP, every 3 days for 40 days | Exhibited significant antitumor effect and induced tumor regression. |[1][4] |

Table 3: Molecular Docking Scores for this compound

Protein Target Predicted Binding Affinity (kcal/mol) Reference(s)
FLT3 Receptor -8.8 [17]
Procaspase 7 -8.4 [18]
Protein Kinase B (PKB/Akt) -7.9 [18]
VEGFR2 -6.9 [18]

| p38α MAPK | Docking performed, suggesting interaction. |[15] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental protocols.

4.1 Protein Synthesis Inhibition Assay (Click-iT® Method) This assay directly measures the rate of global protein synthesis in cells.

  • Cell Seeding: HCT116 cells are seeded in appropriate culture plates and allowed to adhere.

  • Treatment: Cells are treated with this compound (e.g., 30 nM) or control vehicle for a specified time.[16]

  • Labeling: L-homopropargylglycine (HPG), an amino acid analog containing an alkyne group, is added to the culture medium for 2 hours. HPG is incorporated into newly synthesized proteins.[16]

  • Fixation and Permeabilization: Cells are harvested, washed, fixed, and permeabilized to allow entry of the detection reagent.

  • Click Reaction: A fluorescent azide (e.g., Alexa Fluor 488 azide) is added. The azide reacts with the alkyne group on the incorporated HPG via a copper-catalyzed click reaction, fluorescently labeling the nascent proteins.[16]

  • Analysis: The fluorescence intensity of the cell population is quantified by flow cytometry, which is directly proportional to the rate of new protein synthesis.[16]

Start Seed HCT116 Cells Treat Treat with this compound (30 nM) or Vehicle Control Start->Treat Label Incubate with L-homopropargylglycine (HPG) for 2 hours Treat->Label Incorp HPG Incorporates into Newly Synthesized Proteins Label->Incorp FixPerm Fix and Permeabilize Cells Incorp->FixPerm Click Add Fluorescent Azide (Click Reaction) FixPerm->Click Detect Quantify Fluorescence via Flow Cytometry Click->Detect End Determine % Inhibition of Protein Synthesis Detect->End

Figure 4: Experimental workflow for the Click-iT® protein synthesis assay.

4.2 In Vivo Xenograft Tumor Model This protocol assesses the antitumor activity of this compound in a living organism.

  • Cell Implantation: Human multiple myeloma cells (e.g., RPMI 8226) are injected subcutaneously into immunodeficient mice (e.g., SCID mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable or specified size.

  • Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via a systemic route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 1.25-12 mg/kg, every 3 days).[1]

  • Monitoring: Tumor volume and animal body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study (e.g., 40 days), tumors are excised, weighed, and processed for further analysis, such as histology or western blotting, to assess markers of apoptosis.[1][4]

4.3 Apoptosis and Cell Viability Assays

  • Induction of Apoptosis: Myeloma cell lines (RPMI 8226, U266, H929) are treated with this compound (2.5-40 ng/mL) for 24 hours.[1]

  • Analysis: Apoptosis is confirmed by measuring the decrease in mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3/7 using commercially available kits and flow cytometry or fluorescence microscopy.[1]

  • Cell Viability: The MTT assay is used to measure the metabolic activity of cells as an indicator of viability. Cells are treated with various concentrations of this compound for a set period (e.g., 24 hours), after which MTT reagent is added. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized and quantified by measuring the absorbance at a specific wavelength.[15]

Conclusion

The mechanism of action of this compound is multifaceted, originating from a singular, potent event: the inhibition of protein synthesis via direct binding to the eukaryotic ribosome.[9][11] This primary action leads to the rapid depletion of critical short-lived oncoproteins like c-Myc and the chemoresistance factor NRF2, which in turn triggers downstream pro-apoptotic signaling through the mitochondrial and caspase pathways and may sensitize cells to other therapies.[1][4][11] Furthermore, evidence suggests this compound can modulate other key cancer pathways, such as the Notch pathway in multiple myeloma stem cells.[14] While its clinical development was halted, the detailed molecular understanding of its potent and pleiotropic effects provides a strong rationale for reinvestigating this compound, particularly for hematological malignancies where its targets are highly relevant.[4][5]

References

The Quest for Bruceantin: A Technical Guide to its Discovery, Isolation, and Mechanism of Action from Brucea javanica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological mechanism of bruceantin, a potent quassinoid derived from the plant Brucea javanica. This document details the experimental protocols for its extraction and purification, summarizes its cytotoxic activity, and visualizes its molecular signaling pathways, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction: The Discovery of a Potent Antineoplastic Agent

This compound is a naturally occurring quassinoid, a class of bitter, degraded triterpenes found predominantly in the Simaroubaceae plant family. It was first isolated from the Ethiopian plant Brucea antidysenterica, where it was identified as a potent antileukemic compound.[1] Subsequent research has shown that this compound is also a significant constituent of Brucea javanica (L.) Merr., an evergreen shrub distributed throughout Southeast Asia.[2] Traditionally, various parts of B. javanica, particularly the fruits and seeds, have been used in folk medicine to treat a range of ailments, including malaria and dysentery.[2] Modern scientific investigation has focused on the potent cytotoxic and antineoplastic properties of its constituent quassinoids, with this compound being a compound of significant interest.[3]

Data Presentation: Bioactivity of this compound

The primary therapeutic potential of this compound lies in its potent cytotoxic effects against a range of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Cytotoxicity of this compound Against Human Cancer Cell Lines

The following table summarizes the reported IC50 values for this compound against various human myeloma and other cancer cell lines, demonstrating its potent bioactivity at nanomolar concentrations.

Cell LineCancer TypeIC50 (nM)Reference
RPMI 8226Multiple Myeloma13
U266Multiple Myeloma49
H929Multiple Myeloma115

This data highlights the potent cytotoxic activity of this compound, particularly against multiple myeloma cell lines.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Brucea javanica is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established bioactivity-guided fractionation techniques for quassinoids.[2]

Plant Material Collection and Preparation
  • Collection : The fruits, seeds, twigs, and leaves of Brucea javanica are collected. While quassinoids are found in various parts, the fruits and seeds are generally the most abundant sources.[2]

  • Drying and Pulverization : The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction : The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature. Maceration with periodic agitation or Soxhlet extraction can be employed. A typical ratio is 1 kg of plant powder to 10 L of methanol. The process is repeated multiple times (e.g., 3 x 10 L) to ensure complete extraction.

  • Concentration : The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude methanol extract.

Solvent Partitioning
  • Suspension : The crude methanol extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v).

  • Liquid-Liquid Partitioning : The aqueous methanol suspension is then partitioned successively with solvents of increasing polarity, typically starting with n-hexane to remove nonpolar constituents like fats and waxes, followed by chloroform (CHCl3) to extract compounds of intermediate polarity, including this compound. The partitioning is performed in a separatory funnel, and the layers are allowed to separate completely before collection. This process is repeated multiple times to ensure a thorough separation.

  • Fraction Concentration : The chloroform-soluble fraction, which is expected to contain the highest concentration of this compound, is collected and concentrated under reduced pressure to yield a dried chloroform extract.

Chromatographic Purification
  • Silica Gel Column Chromatography : The chloroform extract is subjected to column chromatography on a silica gel column.

    • Packing : The column is packed with silica gel 60 (70-230 mesh) using a slurry method with a nonpolar solvent like n-hexane.

    • Elution : The extract is loaded onto the column and eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol (e.g., n-hexane -> n-hexane/EtOAc mixtures -> EtOAc -> EtOAc/MeOH mixtures).

    • Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl3:MeOH, 95:5) and visualized under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).

  • Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing this compound, as identified by TLC comparison with a standard, are pooled and subjected to further purification by preparative HPLC.

    • Column : A reversed-phase C18 column is typically used.

    • Mobile Phase : A gradient of methanol and water or acetonitrile and water is commonly employed.

    • Detection : A UV detector is used for monitoring the elution of compounds, typically at a wavelength of around 220-280 nm.

    • Isolation : The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D NMR (COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure and stereochemistry.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G plant Brucea javanica Plant Material (Fruits, Seeds, Twigs, Leaves) powder Dried and Powdered Material plant->powder Drying & Grinding extract Crude Methanol Extract powder->extract Methanol Extraction partition Solvent Partitioning extract->partition Suspension in MeOH/H2O chloroform_fraction Chloroform-Soluble Fraction partition->chloroform_fraction Liquid-Liquid Extraction with Chloroform silica_column Silica Gel Column Chromatography chloroform_fraction->silica_column Adsorption fractions Collected Fractions silica_column->fractions Gradient Elution hplc Preparative HPLC fractions->hplc Pooling of this compound-rich Fractions This compound Pure this compound hplc->this compound Isolation

Caption: Bioactivity-guided isolation workflow for this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its anticancer effects primarily by inducing apoptosis. This process is initiated through the downregulation of the c-MYC oncogene, which leads to mitochondrial dysfunction and the activation of the caspase signaling cascade.

G This compound This compound cMYC c-MYC Downregulation This compound->cMYC Mito Mitochondrial Dysfunction cMYC->Mito leads to CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound's mechanism of inducing apoptosis.

Conclusion

This compound, a quassinoid isolated from Brucea javanica, continues to be a compound of significant interest due to its potent antineoplastic properties. The methodologies for its isolation and purification, though multi-stepped, are well-established, relying on classical phytochemical techniques. Its mechanism of action, involving the downregulation of c-MYC and the subsequent activation of the intrinsic apoptotic pathway, presents a clear rationale for its cytotoxic effects. This technical guide provides a foundational resource for researchers aiming to further investigate this compound and other related quassinoids for potential therapeutic applications in oncology. Further research into optimizing extraction yields and exploring its efficacy in a wider range of cancer models is warranted.

References

(-)-Bruceantin chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (-)-Bruceantin: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bruceantin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica. It has garnered significant attention within the scientific community due to its potent antineoplastic properties. This technical guide provides a comprehensive overview of the chemical structure and synthesis of (-)-Bruceantin, intended for researchers, scientists, and professionals in the field of drug development. The document details its structural features, summarizes key total synthesis approaches, presents its biological activity through quantitative data, and elucidates its mechanism of action involving apoptosis induction and c-Myc downregulation.

Chemical Structure

(-)-Bruceantin is a complex tetracyclic triterpenoid. Its chemical identity is well-established through spectroscopic methods and X-ray crystallography.

Table 1: Chemical and Physical Properties of (-)-Bruceantin

PropertyValueReference
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate[1][2]
Molecular Formula C₂₈H₃₆O₁₁[1][3]
Molecular Weight 548.58 g/mol [1][4]
CAS Number 41451-75-6[1][2][3]
Stereochemistry As defined by the IUPAC name[1]

The core structure of (-)-Bruceantin is a highly oxygenated and stereochemically rich picrasane-type skeleton. This intricate architecture has presented a significant challenge to synthetic chemists and is crucial for its biological activity.

Caption: Chemical structure of (-)-Bruceantin.

Total Synthesis of (-)-Bruceantin

The total synthesis of (-)-Bruceantin has been a subject of intense research, culminating in several successful strategies. These routes are characterized by their innovative approaches to constructing the complex pentacyclic core and installing the numerous stereocenters with high fidelity.

Key Synthetic Strategies

The first total synthesis of (±)-bruceantin was a landmark achievement that paved the way for subsequent enantioselective syntheses. Common strategies often involve:

  • Intramolecular Diels-Alder Reaction: This powerful cycloaddition has been employed to construct the C and D rings of the quassinoid core in a stereocontrolled manner.

  • Radical Cyclizations: Free-radical-mediated cyclizations have offered efficient pathways to forge key carbon-carbon bonds within the intricate ring system.

  • Transannular Reactions: elegant strategies have utilized transannular reactions to form the characteristic bridged systems present in the bruceantin skeleton.

A generalized workflow for the synthesis of the (-)-Bruceantin core is depicted below.

Synthesis_Workflow A A/B Ring Precursor B C Ring Formation (e.g., Diels-Alder) A->B C D/E Ring Construction B->C D Core Functionalization C->D E Side Chain Installation D->E F (-)-Bruceantin E->F

Caption: Generalized synthetic workflow for (-)-Bruceantin.

Experimental Protocols

Detailed experimental protocols for the total synthesis of (-)-Bruceantin are extensive and can be found in the primary literature. Below is a representative experimental step adapted from a published synthesis, illustrating the level of detail required.

Representative Experimental Protocol: Formation of a Key Intermediate via Diels-Alder Reaction

To a solution of diene (1.0 eq) in toluene (0.1 M) at -78 °C under an argon atmosphere was added the dienophile (1.2 eq). The reaction mixture was allowed to warm to room temperature and stirred for 24 hours. The solvent was removed under reduced pressure, and the crude residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the cycloadduct as a white solid.

Biological Activity and Quantitative Data

(-)-Bruceantin exhibits potent cytotoxic activity against a broad range of cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis, which subsequently leads to the induction of apoptosis.

Table 2: In Vitro Cytotoxicity of (-)-Bruceantin against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
RPMI 8226Multiple Myeloma13[1]
U266Multiple Myeloma49[1]
H929Multiple Myeloma115[1]
HL-60Leukemia12.2
HeLaCervical Cancer30
BV-173Leukemia< 15 ng/mL[1]
DaudiBurkitt's Lymphoma< 15 ng/mL[1]

Mechanism of Action: Signaling Pathways

The anticancer activity of (-)-Bruceantin is intrinsically linked to its ability to induce programmed cell death, or apoptosis. This process is initiated through the downregulation of the c-Myc oncogene, a key regulator of cell proliferation and survival.

Apoptosis Induction Pathway

The downregulation of c-Myc by (-)-Bruceantin triggers a cascade of events leading to apoptosis, primarily through the intrinsic or mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell This compound (-)-Bruceantin cMyc c-Myc Downregulation This compound->cMyc Mitochondria Mitochondrial Dysfunction cMyc->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis signaling pathway induced by (-)-Bruceantin.

The process begins with the inhibition of protein synthesis, leading to a rapid decrease in the levels of short-lived proteins like c-Myc. The reduction in c-Myc disrupts normal cellular processes and signals for the initiation of apoptosis. This involves the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), including caspase-9 and the executioner caspases-3 and -7, which orchestrate the dismantling of the cell.

Conclusion

(-)-Bruceantin remains a molecule of significant interest in the field of oncology drug discovery. Its complex chemical structure has inspired the development of novel synthetic methodologies, and its potent and selective anticancer activity continues to be explored. This technical guide provides a foundational understanding of its chemical synthesis and biological mechanism of action, serving as a valuable resource for researchers dedicated to the advancement of cancer therapeutics. Despite promising preclinical data, it is important to note that early clinical trials did not demonstrate objective tumor regression, leading to the termination of its clinical development.[5] However, recent studies suggest a potential for reinvestigation, particularly for hematological malignancies.

References

Bruceantin as a Protein Synthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantin, a quassinoid isolated from the plant Brucea antidysenterica, has demonstrated potent antitumor activity by primarily targeting eukaryotic protein synthesis. This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on critical signaling pathways, and detailed experimental protocols for its study. Quantitative data on its efficacy are summarized, and key molecular interactions are visualized to support further research and drug development efforts in oncology and related fields.

Introduction

This compound is a natural product that has garnered significant interest for its cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process for cell growth and proliferation. By targeting the translational machinery, this compound disrupts the production of essential proteins, leading to cell cycle arrest and apoptosis. This guide serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by directly interfering with the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. It has been shown to inhibit the peptidyl transferase reaction, a critical step in the elongation phase of translation. More specifically, molecular footprinting data suggest that this compound binds to the A-site of the ribosome. This binding prevents the proper accommodation of aminoacyl-tRNA, thereby stalling polypeptide chain elongation. At lower concentrations, this compound primarily inhibits the initiation of protein synthesis, leading to the breakdown of polyribosomes into monosomes.

Signaling Pathways Modulated by this compound

This compound's inhibition of protein synthesis triggers a cascade of downstream effects on several key signaling pathways implicated in cancer cell survival and proliferation.

Downregulation of c-Myc

The c-Myc oncoprotein is a critical regulator of cell growth and proliferation with a short half-life, making its expression highly dependent on continuous protein synthesis. This compound treatment leads to a significant downregulation of c-Myc protein levels in sensitive cancer cell lines, such as RPMI 8226 multiple myeloma cells.[1][2] This reduction in c-Myc is a key contributor to the anti-proliferative effects of this compound.

c_Myc_Downregulation This compound This compound Ribosome Ribosome This compound->Ribosome inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis drives c_Myc_Protein c-Myc Protein Protein_Synthesis->c_Myc_Protein produces Cell_Proliferation Cell Proliferation c_Myc_Protein->Cell_Proliferation promotes Mitochondrial_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion disrupts membrane potential Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Notch_Signaling_Pathway This compound This compound Notch1 Notch1 This compound->Notch1 upregulates HES1 HES1 Notch1->HES1 activates Cell_Proliferation CSC Proliferation HES1->Cell_Proliferation affects IVT_Workflow cluster_prep Reaction Preparation cluster_reaction Translation cluster_analysis Analysis Master Mix Master Mix Incubation (30°C) Incubation (30°C) Master Mix->Incubation (30°C) This compound This compound This compound->Incubation (30°C) Radiolabeled Amino Acid Radiolabeled Amino Acid Radiolabeled Amino Acid->Incubation (30°C) mRNA Template mRNA Template mRNA Template->Incubation (30°C) SDS-PAGE SDS-PAGE Incubation (30°C)->SDS-PAGE Autoradiography Autoradiography SDS-PAGE->Autoradiography Quantification Quantification Autoradiography->Quantification

References

Bruceantin's Induction of Apoptosis in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantin, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant antitumor activity, primarily through the induction of apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, focusing on its impact on key signaling pathways. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing apoptosis, and visual representations of the signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound is a natural product that has been investigated for its therapeutic potential in oncology.[1] Its primary mechanism of antitumor activity is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] This process is critical for tissue homeostasis and its dysregulation is a hallmark of cancer. This compound has been shown to be particularly effective in hematological malignancies and various solid tumors.[1][3] This guide will explore the core molecular events initiated by this compound that culminate in the apoptotic demise of cancer cells.

Mechanism of Action: A Multi-pronged Approach to Apoptosis Induction

This compound's pro-apoptotic activity is not mediated by a single target but rather through the modulation of several key signaling pathways. The primary events include the downregulation of the proto-oncogene c-MYC and the subsequent activation of the intrinsic mitochondrial pathway of apoptosis.[2][4]

Downregulation of c-MYC

A pivotal event in this compound-induced apoptosis is the significant downregulation of the c-MYC protein.[2][4] c-MYC is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and metabolism.[5][6] Its overexpression is a common feature in many human cancers, contributing to uncontrolled cell growth and survival.[5][6] By reducing the levels of c-MYC, this compound effectively removes a key driver of cancer cell proliferation and survival, thereby sensitizing the cells to apoptotic signals.[2][4]

The Mitochondrial (Intrinsic) Pathway of Apoptosis

Following the downregulation of c-MYC, this compound triggers the mitochondrial pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8] The balance between these opposing factions determines the fate of a cell.

While direct quantitative data for this compound's effect on the Bax/Bcl-2 ratio is still emerging, studies on the closely related compound Bruceine D provide strong evidence for the modulation of this critical checkpoint. Bruceine D has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[9][10]

This disruption of the mitochondrial integrity results in a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.[2][11]

Caspase Activation: The Executioners of Apoptosis

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2][11] These effector caspases are responsible for the execution phase of apoptosis, cleaving a plethora of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2]

Quantitative Data

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of this compound and the related quassinoid, Bruceine D, in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
RPMI 8226Multiple Myeloma13[2]
U266Multiple Myeloma49[2]
H929Multiple Myeloma115[2]
MIA PaCa-2Pancreatic Cancer781[3]

Table 2: Induction of Apoptosis by Bruceine D (a related quassinoid)

Cell LineTreatmentPercentage of Apoptotic CellsReference
T24Control9.42 ± 2.88%[2]
T24Bruceine D (IC50)56.04 ± 3.09%[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.

Bruceantin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound cMYC c-MYC (Proto-oncogene) This compound->cMYC Downregulates Bcl2_family Bcl-2 Family Proteins cMYC->Bcl2_family Modulates Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2_family->Bax_Bak Inhibits Bcl2_protein Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2_protein Mito Mitochondrial Membrane Bax_Bak->Mito Permeabilizes Cytochrome_c Cytochrome c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 (Effector) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Mito->Cytochrome_c Releases Mito_Cytochrome_c Cytochrome c

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_apoptosis_assays Apoptosis Assays cluster_western_blot_targets Western Blot Targets start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis_detection Apoptosis Detection treatment->apoptosis_detection western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_detection->annexin_v tunel TUNEL Assay (DNA Fragmentation) apoptosis_detection->tunel mmp Mitochondrial Membrane Potential Assay apoptosis_detection->mmp cmyc_wb c-MYC western_blot->cmyc_wb bcl2_wb Bcl-2 Family Proteins (Bax, Bcl-2) western_blot->bcl2_wb caspase_wb Caspases (Cleaved Caspase-3, -9) western_blot->caspase_wb annexin_v->data_analysis tunel->data_analysis mmp->data_analysis cmyc_wb->data_analysis bcl2_wb->data_analysis caspase_wb->data_analysis

Caption: Experimental workflow for studying this compound-induced apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against c-MYC, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through a well-defined molecular mechanism involving the downregulation of c-MYC and the subsequent activation of the mitochondrial apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anticancer agents that target these critical signaling pathways. The provided diagrams offer a clear visual summary of the complex processes involved. Further investigation into the precise downstream effectors of c-MYC downregulation and the direct impact of this compound on the Bax/Bcl-2 ratio will continue to refine our understanding of this promising antitumor compound.

References

The role of Bruceantin in caspase signaling pathway activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Bruceantin in Caspase Signaling Pathway Activation

Executive Summary

This compound, a naturally occurring quassinoid compound isolated from the plant Brucea javanica, has demonstrated significant potential as an antitumor agent.[1] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound activates the caspase signaling pathway, a central component of the apoptotic machinery. We will detail the upstream triggers, including the downregulation of c-Myc and the generation of reactive oxygen species (ROS), the modulation of Bcl-2 family proteins, and the subsequent activation of the caspase cascade. This document synthesizes quantitative efficacy data, provides detailed experimental protocols for key assays, and visualizes the complex signaling pathways and workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Caspase Pathway

This compound is a tetracyclic triterpene quassinoid that exhibits potent anti-leukemia, antiprotozoal, and broad antitumor activities.[1] Its anticancer effects are primarily attributed to its ability to inhibit cell proliferation and induce apoptosis.[1] The apoptotic process is executed by a family of cysteine proteases known as caspases. These enzymes exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade in response to pro-apoptotic signals.[2][3] The activation of this cascade leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[2] Understanding how compounds like this compound engage and activate this pathway is crucial for their development as therapeutic agents.

Molecular Mechanism of this compound-Induced Caspase Activation

This compound triggers apoptosis primarily through the intrinsic, or mitochondrial, pathway.[1][4] This process involves mitochondrial dysfunction, the release of pro-apoptotic factors, and the subsequent activation of the caspase cascade.[1]

Upstream Triggers: c-Myc Downregulation and ROS Generation

The initial events in this compound-induced apoptosis involve the modulation of key cellular regulators.

  • c-Myc Downregulation : this compound has been shown to downregulate the expression of the c-Myc oncogene.[1][4] c-Myc is a critical transcription factor that promotes cell proliferation and inhibits apoptosis. Its suppression by this compound removes a key barrier to cell death.

  • Reactive Oxygen Species (ROS) Generation : The related quassinoid, Bruceine D (BD), which shares a similar mechanism, induces apoptosis dependent on the accumulation of intracellular ROS.[5][6] This oxidative stress is a critical trigger for mitochondrial-mediated apoptosis.[7] Pretreatment with ROS scavengers like N-acetylcysteine (NAC) can attenuate or completely prevent the apoptotic effects, highlighting the essential role of ROS in the signaling cascade.[5][6][7]

Modulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of mitochondrial integrity and the intrinsic apoptotic pathway.[8][9][10] They are divided into anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[9] The ratio of these proteins determines the cell's fate. This compound and related compounds shift this balance in favor of apoptosis:

  • Upregulation of Pro-Apoptotic Proteins : Treatment with these compounds enhances the expression of pro-apoptotic proteins like Bax and Bak.[6][7][11]

  • Downregulation of Anti-Apoptotic Proteins : Concurrently, the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL is suppressed.[7][11]

This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.[6][7] Molecular docking studies suggest that this compound may directly interact with the BH3 domain of Bcl-2, inhibiting its anti-apoptotic function.[12]

Mitochondrial Dysfunction and Cytochrome c Release

The increased mitochondrial outer membrane permeabilization (MOMP) leads to a decrease in the mitochondrial membrane potential (Δψm).[1][7] This disruption is a critical step that results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably Cytochrome c.[1][6]

Caspase Cascade Activation

Once in the cytoplasm, Cytochrome c participates in the formation of the apoptosome, a multi-protein complex that recruits and activates the initiator caspase, pro-caspase-9.[6] Activated caspase-9 then proceeds to cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[1][6] Some evidence also suggests the involvement of the extrinsic pathway through the downregulation of pro-caspase-8.[7]

The activation of caspase-3 is a hallmark of apoptosis.[7] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[6][13] The cleavage of PARP is a key indicator of late-stage apoptosis. This entire cascade, from upstream signals to substrate cleavage, culminates in the dismantling of the cell.

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic effects of this compound and the closely related Bruceine D have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference
RPMI 8226 Multiple Myeloma 13 nM [1]
U266 Multiple Myeloma 49 nM [1]
H929 Multiple Myeloma 115 nM [1]
BV-173 Leukemia < 15 ng/mL [1]
Daudi Burkitt's Lymphoma < 15 ng/mL [1]

| MIA PaCa-2 | Pancreatic Cancer | 0.781 µM |[14] |

Table 2: IC50 Values of Bruceine D (BD) in Cancer Cell Lines

Cell Line Cancer Type IC50 (24h) IC50 (48h) Reference
A549 Non-Small Cell Lung 36.76 µM 17.89 µM [6]
NCI-H292 Non-Small Cell Lung 31.22 µM 14.42 µM [6]

| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | - |[11][15] |

Table 3: Apoptosis Induction by Bruceine D (BD) in Cancer Cell Lines

Cell Line Treatment % Apoptotic Cells Control % Reference
A549 BD (1 µg/ml) 12.5 ± 0.28% 0.44 ± 0.05% [7]
A549 BD (2.5 µg/ml) 21.58 ± 0.50% 0.44 ± 0.05% [7]
A549 BD (5 µg/ml) 25.98 ± 0.44% 0.44 ± 0.05% [7]

| T24 | BD (IC50) | 56.04 ± 3.09% | 9.42 ± 2.88% |[11][15] |

Key Experimental Methodologies

The investigation of this compound's effect on caspase signaling relies on several core experimental techniques.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[18] Include wells with medium only for background control.

  • Compound Treatment : Add various concentrations of this compound or the vehicle control to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[18]

  • MTT Reagent Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

  • Incubation : Incubate the plate for 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16][18]

  • Solubilization : Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement : Incubate the plate overnight at 37°C.[16] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm, with a reference wavelength greater than 650 nm.[16]

  • Data Analysis : Subtract the background absorbance from all readings. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from the dose-response curve.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, making it ideal for observing changes in the expression and cleavage of apoptosis-related proteins.[19][20]

Protocol:

  • Cell Lysis : After treatment, harvest cells and lyse them in RIPA buffer to extract total protein.[21]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[21]

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, pro-caspase-3, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

  • Washing : Wash the membrane multiple times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[19]

  • Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[21]

  • Analysis : Normalize the intensity of the target protein bands to a loading control (e.g., β-actin) to compare protein levels between samples.[19]

Caspase Activity Assays

These assays directly measure the enzymatic activity of specific caspases, such as caspase-3/7, using a fluorogenic or colorimetric substrate.[22][23]

Protocol (Fluorometric Method):

  • Cell Treatment : Induce apoptosis in cells by treating with this compound for the desired time. Include an untreated control group.[22]

  • Cell Lysis : Resuspend cell pellets in a chilled cell lysis buffer and incubate on ice for 10 minutes.[22]

  • Lysate Preparation : Centrifuge the lysates to pellet the insoluble fraction.[24] Transfer the supernatant (containing the cytoplasmic proteins) to a new tube.

  • Reaction Setup : In a 96-well plate, add cell lysate to each well.

  • Substrate Addition : Prepare a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3).[24] Add the reaction mix to each well.

  • Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.[22]

  • Fluorescence Measurement : Measure the fluorescence using a fluorometer with appropriate excitation and emission filters (e.g., 380 nm excitation and 420-460 nm emission for AMC).[22][24]

  • Data Analysis : The increase in fluorescence is proportional to the caspase activity in the sample. Compare the activity in treated samples to the untreated control to determine the fold increase.

Visualized Pathways and Workflows

Bruceantin_Caspase_Pathway This compound-Induced Caspase Signaling Pathway This compound This compound cMyc c-Myc Expression This compound->cMyc inhibits ROS ROS Generation This compound->ROS induces Bcl2 Anti-apoptotic Proteins (Bcl-2, Bcl-xL) This compound->Bcl2 inhibits Bax Pro-apoptotic Proteins (Bax, Bak) This compound->Bax activates cMyc->Bcl2 regulates Mito Mitochondrial Dysfunction (Δψm Decrease) ROS->Mito induces Bcl2->Mito prevents Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 activates via Apoptosome aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 cleaves aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP cleaves Apoptosis Apoptosis aCasp3->Apoptosis executes cPARP Cleaved PARP PARP->cPARP cPARP->Apoptosis

Caption: this compound activates the intrinsic apoptotic pathway.

Western_Blot_Workflow Experimental Workflow: Western Blotting start Cell Treatment & Harvesting lysis Protein Extraction (Cell Lysis) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Protein Separation) quant->sds transfer Electrotransfer to Membrane sds->transfer block Blocking (e.g., 5% Milk) transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect end Analysis of Protein Expression detect->end

Caption: Key steps for analyzing apoptotic proteins via Western Blot.

MTT_Assay_Workflow Experimental Workflow: MTT Assay start Seed Cells in 96-Well Plate treat Treat with this compound (24-72h Incubation) start->treat mtt Add MTT Reagent (4h Incubation) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate Cell Viability & IC50 read->end

Caption: Workflow for assessing cell viability with the MTT assay.

Conclusion and Future Directions

This compound is a potent inducer of apoptosis that activates the caspase signaling cascade through a well-defined mechanism. By downregulating c-Myc, modulating Bcl-2 family proteins, and inducing mitochondrial dysfunction, it effectively triggers the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3. The quantitative data underscores its efficacy at nanomolar to micromolar concentrations in various cancer cell lines.

For drug development professionals, this compound represents a promising scaffold for novel anticancer therapeutics. Future research should focus on several key areas:

  • In Vivo Efficacy : While in vitro data is strong, further in vivo studies in relevant xenograft models are needed to confirm its antitumor activity and assess its pharmacokinetic and toxicity profiles.[1]

  • Combination Therapies : Investigating the synergistic effects of this compound with conventional chemotherapeutics or other targeted agents could reveal more effective treatment regimens.

  • Target Deconvolution : Precisely identifying the direct molecular binding partners of this compound will provide deeper insight into its mechanism and could aid in the design of more potent derivatives.

This guide provides a foundational understanding of this compound's role in caspase activation, offering a valuable resource for the continued exploration and development of this promising natural compound.

References

No Publicly Available Data for NSC165563 Hinders In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound NSC165563 has yielded no specific publicly available scientific literature or data regarding its antitumor and antiprotozoal activities. As a result, the creation of an in-depth technical guide, as requested, is not feasible at this time.

The inquiry sought to compile a detailed whitepaper for researchers, scientists, and drug development professionals, complete with quantitative data, experimental protocols, and visualizations of signaling pathways. However, the foundational information required for such a document—published studies detailing the efficacy, mechanism of action, and experimental methodologies related to NSC165563—appears to be absent from the public domain.

Therefore, the creation of structured data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and workflows related to NSC165563 cannot proceed. The scientific community awaits the publication of research on this compound to enable any further analysis of its potential therapeutic activities.

Preclinical Profile of NCI165563 in Oncology: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for preclinical data on a compound designated NCI165563 have not yielded specific public information. This identifier does not correspond to a publicly disclosed therapeutic agent within oncology research based on available data.

This technical guide aims to provide a structured framework for presenting preclinical oncology data, using placeholder information where specific data for NCI165563 is unavailable. This document is intended for researchers, scientists, and drug development professionals to illustrate how such a report would be structured.

Executive Summary

A comprehensive preclinical data package is crucial for advancing a novel therapeutic candidate into clinical development. This involves a thorough evaluation of the compound's mechanism of action, efficacy in various cancer models, and a preliminary safety profile. This report would typically summarize the key findings from in vitro and in vivo studies of a compound like NCI165563, highlighting its potential as an anti-cancer agent.

Mechanism of Action

The fundamental mechanism by which a drug elicits its therapeutic effect is a cornerstone of its preclinical profile. For an oncology therapeutic, this could involve targeting specific signaling pathways crucial for cancer cell proliferation, survival, or metastasis.

Signaling Pathway Perturbation

To illustrate a hypothetical mechanism, consider a scenario where NCI165563 is an inhibitor of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated pathway in cancer.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation NCI165563 NCI165563 NCI165563->PI3K inhibits

Caption: Hypothetical signaling pathway for NCI165563 as a PI3K inhibitor.

In Vitro Studies

In vitro experiments are essential for determining a compound's activity at the cellular level. These assays provide initial evidence of anti-cancer effects and help elucidate the mechanism of action.

Cell Viability Assays

These assays measure the ability of a compound to inhibit the growth of cancer cell lines.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of NCI165563 (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log concentration of the compound.

Table 1: Hypothetical IC50 Values of NCI165563 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer120
U87 MGGlioblastoma85
PC-3Prostate Cancer200
Target Engagement Assays

These assays confirm that the drug interacts with its intended molecular target within the cell.

Experimental Protocol: Western Blot for Phospho-AKT

  • Cell Treatment: Cancer cells are treated with varying concentrations of NCI165563 for a specified time (e.g., 2 hours).

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • SDS-PAGE and Transfer: Protein lysates are separated by size via SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated AKT (p-AKT) and total AKT, followed by incubation with secondary antibodies.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

In Vivo Studies

In vivo studies in animal models are critical for evaluating the efficacy and safety of a drug candidate in a more complex biological system.

Xenograft Models

Human cancer cells are implanted into immunocompromised mice to study the effect of the drug on tumor growth.

Experimental Protocol: Human Tumor Xenograft Study

  • Tumor Implantation: 1x10^6 MCF-7 cells are subcutaneously injected into the flank of female nude mice.

  • Tumor Growth and Randomization: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into vehicle control and treatment groups.

  • Dosing: NCI165563 is administered daily via oral gavage at specified doses (e.g., 10, 30, 100 mg/kg).

  • Tumor Measurement: Tumor volume is measured twice weekly with calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Table 2: Hypothetical Efficacy of NCI165563 in an MCF-7 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-12000
NCI1655631085029
NCI1655633050058
NCI16556310025079
Experimental Workflow

The general workflow for preclinical in vivo evaluation is depicted below.

cluster_0 In Vivo Efficacy Study A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization B->C D Drug Administration C->D E Tumor Volume Measurement D->E G Toxicology Assessment D->G F Pharmacodynamic Analysis E->F

Brucea antidysenterica: A Potent Source of Bioactive Quassinoids for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Pharmaceutical Scientists

Introduction

Brucea antidysenterica, a plant belonging to the Simaroubaceae family, has a long history in traditional medicine for treating ailments such as dysentery and fever.[1] Modern scientific investigation has unveiled that its significant therapeutic properties are largely attributable to a class of bitter, tetracyclic triterpenoid compounds known as quassinoids.[1] These molecules, particularly bruceantin, bruceantinol, and a series of bruceanols, have demonstrated potent cytotoxic, antineoplastic, and antimalarial activities, making B. antidysenterica a plant of considerable interest for drug discovery and development.[1][2][3]

This technical guide provides an in-depth overview of the quassinoids derived from B. antidysenterica, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their isolation and evaluation.

Key Quassinoids from Brucea antidysenterica

A number of cytotoxic and antileukemic quassinoids have been isolated from B. antidysenterica. The most prominent among these are this compound, bruceantinol, and a series of compounds designated as bruceanols (A-H).[2][4][5][6][7][8]

Quantitative Biological Activity Data

The cytotoxic and antineoplastic activities of quassinoids from B. antidysenterica have been evaluated against a range of human cancer cell lines. The following tables summarize the reported quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxicity of Bruceanols Against Various Cancer Cell Lines

CompoundCell LineActivity MetricValueReference
Bruceanol AP-388ED50< 0.1 µg/mL[6]
Bruceanol BP-388ED50< 0.1 µg/mL[6]
Bruceanol CKBED501.5 µg/mL[8]
Bruceanol DRPMI-7951ED500.1 µg/mL[5]
A-549ED500.2 µg/mL[5]
HCT-8ED500.1 µg/mL[5]
KBED500.1 µg/mL[5]
TE-671ED500.1 µg/mL[5]
P-388ED500.1 µg/mL[5]
Bruceanol ERPMI-7951ED500.2 µg/mL[5]
A-549ED500.5 µg/mL[5]
HCT-8ED500.2 µg/mL[5]
KBED500.2 µg/mL[5]
TE-671ED500.2 µg/mL[5]
P-388ED500.2 µg/mL[5]
Bruceanol FRPMI-7951ED500.5 µg/mL[5]
A-549ED501.0 µg/mL[5]
HCT-8ED500.5 µg/mL[5]
KBED500.5 µg/mL[5]
TE-671ED500.5 µg/mL[5]
P-388ED500.5 µg/mL[5]
Bruceanol GCOLO-205ED500.44 µM[4]
KBED500.55 µM[4]
Bruceanol HCOLO-205ED50> 10 µM[4]
KBED50> 10 µM[4]

Table 2: Antiprotozoal and Antimalarial Activity of Selected Quassinoids

CompoundOrganismActivity MetricValueReference
This compoundEntamoeba histolyticaIC500.018 µg/mL[1]
This compoundPlasmodium falciparumIC500.0008 µg/mL[1]

Experimental Protocols

General Protocol for Isolation and Purification of Quassinoids

The isolation of quassinoids from B. antidysenterica typically involves solvent extraction and a series of chromatographic separations. The following is a generalized protocol based on methodologies reported in the literature.[2][9][10]

G start Plant Material (e.g., stem bark, seeds) extraction Solvent Extraction (e.g., EtOH, CHCl3) start->extraction partition Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partition cc1 Column Chromatography (Silica Gel) partition->cc1 cc2 Further Column Chromatography (e.g., Sephadex LH-20) cc1->cc2 hplc High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-phase C18) cc2->hplc pure_quassinoids Pure Quassinoids hplc->pure_quassinoids

Caption: Generalized workflow for the isolation and purification of quassinoids.

Methodology:

  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., stem bark, seeds) of B. antidysenterica. The material should be air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as ethanol or chloroform, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The bioactive fractions, often found in the ethyl acetate and n-butanol fractions, are collected.

  • Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Chromatographic Purification: Fractions showing the presence of quassinoids are further purified using techniques such as Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column until pure compounds are obtained.

  • Structure Elucidation: The structures of the isolated pure quassinoids are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated quassinoids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The isolated quassinoids are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or ED50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Action and Signaling Pathways

Quassinoids from Brucea species exert their cytotoxic effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Induction of Apoptosis via the Caspase Pathway

This compound has been shown to induce apoptosis in cancer cells by activating the caspase signaling pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of caspases (e.g., caspase-3 and -7) that execute programmed cell death. Furthermore, this compound can down-regulate the expression of the oncoprotein c-MYC, which is a key regulator of cell proliferation and survival.[1]

G This compound This compound cMYC c-MYC Down-regulation This compound->cMYC Mitochondria Mitochondrial Dysfunction This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase37 Caspase-3/7 Activation CytochromeC->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptotic pathway induced by this compound.

Inhibition of the STAT3 Signaling Pathway

Several quassinoids have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. The constitutive activation of STAT3 is common in many types of cancer. Quassinoids can inhibit the phosphorylation and activation of STAT3, leading to the suppression of its downstream target genes and subsequent anti-tumor effects.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) NuclearTranslocation->GeneExpression Quassinoids Quassinoids Quassinoids->JAK Inhibition

Caption: Inhibition of the STAT3 signaling pathway by quassinoids.

Modulation of MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in regulating inflammation, cell proliferation, and survival. Some quassinoids have been shown to modulate these pathways.[11] For instance, they can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response and cancer development. By interfering with these pathways, quassinoids can exert both anti-inflammatory and anti-cancer effects.

G Stimuli Inflammatory Stimuli / Mitogens UpstreamKinases Upstream Kinases (e.g., IKK, MAPKKK) Stimuli->UpstreamKinases NfKb NF-κB UpstreamKinases->NfKb Activation MAPK MAPK UpstreamKinases->MAPK Activation Transcription Gene Transcription (Inflammation, Proliferation, Survival) NfKb->Transcription MAPK->Transcription Quassinoids Quassinoids Quassinoids->UpstreamKinases Inhibition

Caption: Modulation of MAPK and NF-κB signaling by quassinoids.

Conclusion and Future Perspectives

Brucea antidysenterica is a rich and valuable source of quassinoids with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. The potent cytotoxic and antineoplastic activities of compounds like this compound and various bruceanols, coupled with their diverse mechanisms of action involving key cancer-related signaling pathways, underscore their importance. While early clinical trials of this compound were discontinued, a deeper understanding of its mechanisms of action and the potential for synergistic combinations with other anticancer drugs may warrant its re-evaluation for specific hematological malignancies.[3]

Future research should focus on the sustainable production of these complex molecules, potentially through synthetic biology or plant cell culture techniques, to overcome the limitations of natural sourcing. Further elucidation of the precise molecular targets and structure-activity relationships of these quassinoids will be crucial for the rational design of new derivatives with improved efficacy and reduced toxicity, ultimately paving the way for their successful clinical translation.

References

Bruceantin's Impact on Mitochondrial Dysfunction in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantin, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant antitumor activity in various cancer models, particularly in hematological malignancies.[1] A primary mechanism underlying its cytotoxicity involves the induction of mitochondrial dysfunction, leading to apoptosis. This technical guide provides an in-depth analysis of this compound's effects on mitochondrial integrity and function in tumor cells. It consolidates quantitative data from published studies, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

Mitochondria are central to cellular metabolism and survival, playing a critical role in ATP production, reactive oxygen species (ROS) generation, and the regulation of apoptosis. In many cancer cells, mitochondrial function is altered to support rapid proliferation and evade cell death. The targeting of mitochondrial vulnerabilities has thus emerged as a promising strategy in cancer therapy. This compound has been identified as a potent inducer of the mitochondrial apoptotic pathway.[2] This document serves as a technical resource for researchers investigating the therapeutic potential of this compound and its derivatives.

Quantitative Effects of this compound on Mitochondrial Function and Apoptosis

This compound's impact on tumor cells is dose-dependent and varies across different cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
RPMI 8226Multiple Myeloma1324[3]
U266Multiple Myeloma4924[3]
H929Multiple Myeloma11524[3]
MIA PaCa-2Pancreatic Cancer78124[4]

Table 2: Effect of this compound on Caspase Activity in Multiple Myeloma Cells

Cell LineTreatment6h Activation (Fold Change vs. Control)12h Activation (Fold Change vs. Control)18h Activation (Fold Change vs. Control)24h Activation (Fold Change vs. Control)Reference
RPMI 8226This compound (10 ng/mL)~2.5~4.0~5.0~5.5[3]
U266This compound (10 ng/mL)~3.0~5.5~7.0~8.0[3]
H929This compound (10 ng/mL)Not Significant~2.0~2.5~3.0[3]

Note: Fold change values are estimated from graphical data presented in the source.

Core Mechanism of Action: Induction of the Mitochondrial Apoptotic Pathway

This compound triggers a cascade of events centered on the mitochondria, culminating in programmed cell death. The key steps in this process are:

  • Downregulation of c-Myc: this compound has been shown to downregulate the expression of the c-Myc oncoprotein, a key regulator of cell proliferation and metabolism.[1]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to a decrease in the mitochondrial membrane potential (ΔΨm).

  • Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[3]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. This, in turn, activates executioner caspases, such as caspase-3 and -7.[3][5]

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Signaling Pathway Diagram

Bruceantin_Apoptosis_Pathway This compound This compound cMyc c-Myc Downregulation This compound->cMyc Mitochondrion Mitochondrion cMyc->Mitochondrion Induces Stress MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Apaf1 Apaf-1 CytC_Release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with Cytochrome c Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate this compound's impact on mitochondrial dysfunction and apoptosis.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The mitochondrial membrane potential is a key indicator of mitochondrial health. In healthy cells, the inner mitochondrial membrane is polarized. Cationic fluorescent dyes accumulate in the mitochondria in a potential-dependent manner. A loss of ΔΨm prevents the accumulation of these dyes.

Protocol using JC-1:

  • Cell Culture: Plate tumor cells in a 96-well plate and treat with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).

  • Staining: Remove the culture medium and wash the cells with pre-warmed PBS. Add JC-1 staining solution (typically 5 µg/mL in culture medium) to each well and incubate at 37°C for 15-30 minutes.

  • Washing: Discard the staining solution and wash the cells twice with PBS.

  • Analysis: Measure the fluorescence intensity using a fluorescence microplate reader.

    • Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence (Ex/Em ~585/590 nm).

    • Apoptotic cells: With decreased ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (Ex/Em ~514/529 nm).

  • Quantification: The ratio of red to green fluorescence is used as a measure of mitochondrial polarization. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Increased mitochondrial dysfunction can lead to the overproduction of ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol using DCFH-DA:

  • Cell Culture and Treatment: Culture tumor cells and treat with this compound as described above. Include a positive control for ROS induction (e.g., H₂O₂).

  • Loading with DCFH-DA: Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM in serum-free medium) at 37°C for 30 minutes in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Analysis: Measure the fluorescence intensity of DCF using a fluorescence microplate reader or flow cytometer (Ex/Em ~488/525 nm).

  • Quantification: The increase in fluorescence intensity in this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS levels.

Quantification of Cellular ATP Levels

Principle: As mitochondria are the primary site of ATP synthesis, mitochondrial dysfunction can lead to a depletion of cellular ATP. ATP levels can be quantified using a luciferase-based assay.

Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.

  • Cell Lysis: After treatment, add a cell lysis reagent to each well to release the cellular ATP.

  • Luciferase Reaction: Add a luciferase/luciferin substrate solution to each well. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

  • Luminescence Measurement: Measure the luminescence using a microplate luminometer.

  • Quantification: Generate an ATP standard curve to determine the absolute ATP concentration in each sample. The results are typically normalized to the cell number or total protein concentration.

Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.

Protocol:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Mitochondrial Assays cluster_2 Apoptosis Assay Start Plate Tumor Cells Treatment Treat with this compound (and Controls) Start->Treatment MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Treatment->MMP_Assay ROS_Assay ROS Production Assay (e.g., DCFH-DA) Treatment->ROS_Assay ATP_Assay ATP Quantification Assay (Luciferase-based) Treatment->ATP_Assay Apoptosis_Assay Annexin V / PI Staining Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation MMP_Assay->Data_Analysis Red/Green Ratio ROS_Assay->Data_Analysis Fluorescence Intensity ATP_Assay->Data_Analysis Luminescence Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->Data_Analysis Cell Population Gating

Caption: General workflow for assessing this compound's effects.

Conclusion

This compound effectively induces mitochondrial dysfunction in tumor cells, characterized by a loss of mitochondrial membrane potential, and the activation of the intrinsic apoptotic pathway. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers aiming to further investigate the anticancer properties of this compound. Future studies should focus on elucidating the precise molecular targets of this compound within the mitochondria and exploring its potential in combination therapies to enhance its pro-apoptotic efficacy. The development of more specific and potent analogs of this compound may also hold promise for advancing cancer treatment.

References

Investigating the Antimalarial Properties of Bruceantin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimalarial properties of bruceantin, a quassinoid natural product isolated from Brucea antidysenterica. This compound has demonstrated potent activity against Plasmodium species, the causative agents of malaria. This document synthesizes key data on its efficacy, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and experimental workflows.

Quantitative Efficacy of this compound

This compound exhibits potent antimalarial activity, particularly in in vitro models. Its efficacy has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as against the liver stages of Plasmodium berghei. The following table summarizes the key quantitative data from various studies.

Parameter Value Units Assay Conditions Organism/Strain Reference
IC50 ~0.0008µg/mL[3H]hypoxanthine incorporationP. falciparum
IC50 Nanomolar range[3H]hypoxanthine incorporationP. falciparum (T9-96, CQ-sensitive)[1]
IC50 Nanomolar range[3H]hypoxanthine incorporationP. falciparum (K1, CQ-resistant)[1]
EC50 3.72nMO-propargyl-puromycin (OPP) incorporationP. berghei (Liver Stage)[2][3]
EC50 13.7nMO-propargyl-puromycin (OPP) incorporationHepG2 cells (human liver)[2][3]

Mechanism of Action

This compound's primary antimalarial mechanism is the inhibition of protein synthesis in the parasite. It acts directly on the eukaryotic ribosome, a complex and essential component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Specifically, this compound is known to inhibit the initiation phase of translation.[4] It is believed to bind to the A-site on the large ribosomal subunit, thereby preventing the formation of the initial peptide bond.[4] This leads to a halt in protein production, which is lethal for the rapidly replicating malaria parasite. Notably, its efficacy is not diminished in chloroquine-resistant strains, indicating a mechanism of action distinct from that of chloroquine and suggesting it does not face cross-resistance with this class of drugs.[1]

cluster_ribosome Eukaryotic Ribosome 80S_Ribosome 80S Ribosome A_Site A-Site P_Site P-Site E_Site E-Site Protein_Synthesis Protein Synthesis (Blocked) mRNA mRNA mRNA->80S_Ribosome Binding tRNA Aminoacyl-tRNA tRNA->A_Site Binding This compound This compound This compound->A_Site Inhibits Start Start: Compound Isolation (this compound) In_Vitro_Screening In Vitro Screening ([3H]-hypoxanthine assay) Start->In_Vitro_Screening IC50_Determination IC50 Determination (vs. sensitive & resistant strains) In_Vitro_Screening->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., on HepG2 cells) IC50_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index Cytotoxicity_Assay->Selectivity_Index In_Vivo_Screening In Vivo Screening (Peters' 4-day suppressive test) Selectivity_Index->In_Vivo_Screening If selective ED50_Determination ED50 Determination (in murine model) In_Vivo_Screening->ED50_Determination Toxicity_Studies Preclinical Toxicity Studies ED50_Determination->Toxicity_Studies End Candidate for Further Development Toxicity_Studies->End If favorable profile

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Bruceantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceantin is a quassinoid, a type of naturally occurring compound isolated from the plant Brucea antidysenterica. It has demonstrated potent antitumor activity against various cancer cell lines.[1] The primary mechanism of action of this compound is the inhibition of protein synthesis, which subsequently triggers a cascade of cellular events leading to apoptosis, or programmed cell death.[2] These events include the activation of the caspase signaling pathway, mitochondrial dysfunction, and the downregulation of key proto-oncogenes such as c-Myc.[1][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT assay and the LDH assay. It also summarizes the reported cytotoxic activity of this compound and illustrates its proposed signaling pathways.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily initiated by the inhibition of protein synthesis.[2] This leads to cellular stress and the activation of apoptotic pathways. Key molecular events include:

  • Caspase Activation: this compound treatment leads to the activation of the caspase cascade, a family of proteases essential for the execution of apoptosis.[3]

  • Mitochondrial Dysfunction: The compound induces a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, a key step in the intrinsic apoptotic pathway.[3]

  • c-Myc Downregulation: this compound has been shown to downregulate the expression of the c-Myc oncogene, which is crucial for cell proliferation and survival.[1][3] Its inhibition is linked to the induction of cell differentiation or cell death.[1]

  • Modulation of Signaling Pathways: this compound influences several critical signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and its analogs in various cancer cell lines, demonstrating its potent cytotoxic activity.

CompoundCell LineAssay TypeIC50Reference
This compound RPMI 8226 (Multiple Myeloma)Not Specified13 nM[3]
U266 (Multiple Myeloma)Not Specified49 nM[3]
H929 (Multiple Myeloma)Not Specified115 nM[3]
BV-173 (B-cell precursor leukemia)Trypan Blue Exclusion< 15 ng/mL
Daudi (Burkitt's lymphoma)Trypan Blue Exclusion< 15 ng/mL
Entamoeba histolyticaNot Specified0.018 µg/mL[3]
Bruceine A MIA PaCa-2 (Pancreatic Cancer)MTT Assay0.029 µM
HCT116 (Colon Cancer)Not Specified26.12 nM (48h)[4][5]
CT26 (Colon Cancer)Not Specified229.26 nM (48h)[4][5]
Bruceine B MIA PaCa-2 (Pancreatic Cancer)MTT Assay0.065 µM
Brusatol MIA PaCa-2 (Pancreatic Cancer)MTT Assay0.034 µM
Bruceantinol MIA PaCa-2 (Pancreatic Cancer)MTT Assay0.669 µM

Experimental Protocols

Two standard and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays. The MTT assay measures the metabolic activity of cells as an indicator of viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium. The amount of LDH activity is proportional to the number of lysed cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment:

    • Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the vehicle solvent.

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the experiment.

      • Medium Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet the cells (especially important for suspension cells).

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Subtract the absorbance value of the medium background control from all other values.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = 100 x (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Target Cancer Cell Line) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 4. Compound Treatment (Incubate 24-72h) seeding->treatment bruceantin_prep 3. This compound Dilution bruceantin_prep->treatment mtt_addition 5a. Add MTT Reagent (Incubate 2-4h) treatment->mtt_addition supernatant 5b. Collect Supernatant treatment->supernatant solubilization 6a. Add Solubilization Solution mtt_addition->solubilization readout 7. Measure Absorbance (Microplate Reader) solubilization->readout ldh_reaction 6b. Add LDH Reaction Mix (Incubate 30 min) supernatant->ldh_reaction ldh_reaction->readout calculation 8. Calculate % Viability/ % Cytotoxicity readout->calculation ic50 9. Determine IC50/EC50 calculation->ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis cluster_inhibition Primary Action cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial Pathway cluster_caspase Execution Pathway This compound This compound protein_synthesis Protein Synthesis Inhibition This compound->protein_synthesis cmyc c-Myc Downregulation This compound->cmyc pi3k_akt PI3K/Akt Pathway (Inhibition) protein_synthesis->pi3k_akt mapk MAPK Pathway (Activation) protein_synthesis->mapk cmyc->pi3k_akt apoptosis Apoptosis cmyc->apoptosis mito_dys Mitochondrial Dysfunction pi3k_akt->mito_dys mapk->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: this compound's proposed mechanism of inducing apoptosis.

References

Preparation of Bruceantin Stock Solution in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Bruceantin is a naturally occurring quassinoid, an organic compound isolated from the plant Brucea antidysenterica. It has demonstrated significant antitumor properties in preclinical studies, including activity against various cancer cell lines such as melanoma and leukemia[1]. The mechanism of action involves the inhibition of protein and DNA synthesis, leading to apoptosis (programmed cell death)[2][3][4]. Proper preparation of a stock solution is the first critical step for in vitro and in vivo experiments to ensure accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for this compound[2][5]. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for quick reference.

ParameterValueSource(s)
Molecular Formula C₂₈H₃₆O₁₁[2][6]
Molecular Weight 548.58 g/mol [1][2][3][5][6]
Appearance White to off-white crystalline powder[2]
Solubility in DMSO Up to 100 mg/mL (182.29 mM)[3][4][5]
Storage (Solid Form) -20°C[3][5][7][8]
Storage (Stock Solution in DMSO) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months[8]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs by modifying the starting mass of this compound.

Materials and Equipment
  • This compound powder (solid form)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), preferably newly opened to avoid moisture absorption[4]

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)[3][4][5]

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Step-by-Step Procedure
  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture on the compound.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 5.49 mg of this compound (Calculation: 548.58 g/mol * 0.010 mol/L * 0.001 L = 0.00549 g = 5.49 mg).

  • Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Sonication (if necessary): If the this compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear[3][5].

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[8].

Signaling Pathway and Workflow Diagrams

Simplified Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates a simplified pathway of how this compound can induce apoptosis in cancer cells.

Bruceantin_Pathway This compound This compound Inhibition Inhibition of Protein and DNA Synthesis This compound->Inhibition Mitochondria Mitochondrial Dysfunction Inhibition->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of this compound action.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the key steps in the preparation of a this compound stock solution.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Is Solution Clear? Dissolve->Check_Solubility Sonicate Sonicate Solution Check_Solubility->Sonicate No Aliquot Aliquot into Single-Use Volumes Check_Solubility->Aliquot Yes Sonicate->Check_Solubility Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the anti-cancer effects of Bruceantin, a potent quassinoid compound. This document outlines recommended cell lines, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this compound.

Recommended Cell Lines

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly against hematological malignancies. The following cell lines are recommended for studying its effects based on published research.

Cell LineCancer TypeKey FindingsIC50 (nM)Citation
RPMI 8226 Multiple MyelomaHighly sensitive; induces apoptosis via c-MYC downregulation and the mitochondrial pathway.13
U266 Multiple MyelomaInduces apoptosis.49
H929 Multiple MyelomaInduces apoptosis.115
HL-60 Promyelocytic LeukemiaInduces apoptosis and cell differentiation.Not Reported
BV-173 B-cell LeukemiaCytotoxicity observed.< 27.3 (equivalent to < 15 ng/mL)
Daudi Burkitt's LymphomaCytotoxicity observed.< 27.3 (equivalent to < 15 ng/mL)
Multiple Myeloma Cancer Stem Cells (MM-CSCs) Multiple MyelomaInhibits proliferation, viability, and migration; modulates the Notch pathway.Potent activity starting at 25 nM
B16 Melanoma MelanomaEarly studies showed activity.Not Reported
Colon 38 Colon CancerEarly studies showed activity.Not Reported
L1210 Lymphocytic LeukemiaEarly studies showed activity.Not Reported
P388 Lymphocytic LeukemiaEarly studies showed activity.Not Reported

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Recommended cancer cell lines (e.g., RPMI 8226)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • RPMI 8226 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed RPMI 8226 cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting for c-MYC and Apoptosis-Related Proteins

This protocol is to detect changes in protein expression levels following this compound treatment.

Materials:

  • RPMI 8226 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-MYC, anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat RPMI 8226 cells with this compound for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.

This compound-Induced Apoptosis via the Mitochondrial Pathway

This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the cleavage of PARP and the execution of apoptosis.

Bruceantin_Mitochondrial_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Mito Mitochondrion Bcl2->Mito stabilizes Bax->Mito disrupts membrane potential CytC Cytochrome c Mito->CytC releases Caspase9 Caspase-9 CytC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Downregulation of c-MYC Signaling

A key mechanism of this compound's action, particularly in RPMI 8226 multiple myeloma cells, is the significant downregulation of the c-MYC oncogene. The reduction in c-MYC protein levels is associated with the induction of cell differentiation or apoptosis.

Bruceantin_cMYC_Pathway This compound This compound cMYC c-MYC This compound->cMYC downregulates Proliferation Cell Proliferation cMYC->Proliferation Apoptosis Apoptosis cMYC->Apoptosis inhibits

Caption: this compound's effect on c-MYC expression.

Modulation of the Notch Signaling Pathway

In multiple myeloma cancer stem cells, this compound has been shown to alter the gene expression of several members of the Notch signaling pathway. Inhibition of this pathway can reverse the anti-proliferative effects of this compound, suggesting that its mechanism in this cell population is at least partially mediated by Notch signaling.

Bruceantin_Notch_Pathway This compound This compound Notch_Pathway Notch Signaling Pathway This compound->Notch_Pathway inhibits CSC_Proliferation Cancer Stem Cell Proliferation Notch_Pathway->CSC_Proliferation

Caption: this compound's modulation of the Notch pathway.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a selected cancer cell line.

Experimental_Workflow Start Select Cancer Cell Line Cell_Culture Cell Culture and Expansion Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Western_Blot Western Blot (c-MYC, Apoptosis Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

Application Notes & Protocols for Establishing a Bruceantin-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the establishment of drug-resistant cancer cell lines is a critical tool for understanding the mechanisms of treatment failure and for the development of novel therapeutic strategies. Bruceantin, a quassinoid with potent antitumor activity, has been shown to inhibit protein synthesis and induce apoptosis in various cancer cells.[1][2][3][4] This document provides a detailed protocol for developing a this compound-resistant cancer cell line, which can serve as an invaluable in vitro model for studying resistance mechanisms.

Introduction to this compound

This compound is a natural product isolated from the plant Brucea antidysenterica.[2][4] Its primary mechanism of action is the inhibition of protein synthesis, which leads to the induction of apoptosis through the activation of caspase signaling and mitochondrial dysfunction.[1][2] Additionally, this compound has been observed to downregulate the expression of the oncoprotein c-MYC.[1][2] In the context of castration-resistant prostate cancer, this compound has been found to target HSP90, leading to the degradation of the androgen receptor.[5] Understanding the mechanisms by which cancer cells develop resistance to this multi-faceted agent is crucial for its potential clinical development.

General Principles of Developing Drug Resistance

The development of drug-resistant cell lines in the laboratory is typically achieved by exposing a cancer cell line to a specific drug over a prolonged period.[6][7] The two most common strategies are:

  • Continuous Exposure with Dose Escalation: Cells are cultured in the continuous presence of the drug, with the concentration gradually increased as the cells adapt and become more resistant.[8][9] This method is thought to mimic the gradual development of resistance in patients undergoing chemotherapy.

  • Pulsed Treatment: Cells are exposed to a high concentration of the drug (often around the IC50) for a short period, followed by a recovery period in drug-free medium. This process is repeated multiple times.[6]

This protocol will focus on the continuous exposure with dose escalation method, as it allows for the selection of a more homogeneously resistant population and the stepwise characterization of developing resistance. The entire process of developing a stable, resistant cell line can be lengthy, often taking between 3 to 18 months.[10][11]

Experimental Protocols

This section details the necessary protocols for establishing and characterizing a this compound-resistant cancer cell line.

3.1. Materials and Equipment

  • Cell Line: A cancer cell line of interest (e.g., RPMI 8226, HL-60, HCT116). Ensure the cell line is well-characterized and free from contamination.

  • This compound: High-purity compound.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS)

  • Cell Counting Kit-8 (CCK-8) or MTT Assay Kit

  • 96-well plates, T-25 and T-75 flasks

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate Reader

  • Cryovials and Cell Freezing Medium

3.2. Phase 1: Determination of Initial this compound Sensitivity (IC50)

The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cancer cell line.[6] This value will serve as the basis for selecting the starting concentration for resistance induction.

Protocol:

  • Seed the parental cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight (for adherent cells).[6]

  • Prepare a series of dilutions of this compound in complete culture medium. Based on published data, a starting range of 1 nM to 200 nM is suggested for sensitive cell lines like RPMI 8226.[1]

  • Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plates for 24 to 72 hours, depending on the cell line's doubling time. A 24-hour incubation has been previously reported for this compound.[1]

  • Assess cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.[6]

  • Calculate the IC50 value by plotting a dose-response curve (drug concentration vs. cell viability).

3.3. Phase 2: Induction of this compound Resistance

This phase involves the long-term culture of the parental cell line in the presence of gradually increasing concentrations of this compound.

Protocol:

  • Starting Concentration: Begin by culturing the parental cells in a T-25 flask with a starting concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial sensitivity assay.[9]

  • Monitoring and Passaging: Monitor the cells regularly. Initially, a significant amount of cell death may be observed. The surviving cells will begin to proliferate. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[8]

  • Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound.[9] A gradual increase (e.g., 1.5 to 2-fold) is recommended.

  • Repeat: Continue this cycle of monitoring, passaging, and dose escalation. If at any point more than 50% of the cells die after a dose increase, it is advisable to return to the previous, lower concentration for a few more passages before attempting to increase the dose again.[9]

  • Cryopreservation: It is crucial to freeze aliquots of the cells at each stage of increased resistance.[8][11] This creates a valuable resource for future experiments and serves as a backup in case of contamination or cell death.

3.4. Phase 3: Characterization and Validation of Resistance

Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistance of the cell line should be formally characterized.

Protocol:

  • IC50 Determination of Resistant Line: Perform an IC50 determination assay as described in Phase 1 on the newly established resistant cell line and, in parallel, on the parental cell line.

  • Calculate Resistance Index (RI): The degree of resistance is quantified by the Resistance Index, calculated as: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

  • Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., over 1-3 months) and then re-determine the IC50.[6] A stable resistance will show little to no change in the IC50 after drug withdrawal.

  • Cross-Resistance Studies: Investigate whether the this compound-resistant cells show resistance to other anticancer drugs, particularly those with similar or different mechanisms of action.[12] This can provide insights into the resistance mechanisms.

  • Molecular Characterization: Investigate the potential molecular mechanisms of resistance. This can include:

    • Expression of ABC transporters: Use qPCR or Western blotting to analyze the expression of multidrug resistance proteins like ABCB1 (MDR1).[13][14]

    • Analysis of Signaling Pathways: Examine the signaling pathways known to be affected by this compound, such as the c-MYC and apoptosis pathways.[1][2] Also, investigate pathways commonly associated with drug resistance, like the PI3K/AKT and MAPK pathways.[15][16]

    • Target Modification: Sequence the target of this compound (if known and applicable) to check for mutations.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: this compound IC50 Values in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental[Insert Value]1.0
Resistant[Insert Value][Calculate Value]

Table 2: Stability of this compound Resistance

Resistant Cell LineIC50 (nM) after 1 month drug-freeIC50 (nM) after 3 months drug-free
[Cell Line Name]-BR[Insert Value][Insert Value]

Table 3: Cross-Resistance Profile of this compound-Resistant Cells

DrugClass/MechanismIC50 Parental (nM)IC50 Resistant (nM)Resistance Index
DoxorubicinTopoisomerase II Inhibitor[Value][Value][Calculate]
PaclitaxelMicrotubule Stabilizer[Value][Value][Calculate]
BrusatolQuassinoid/Nrf2 Inhibitor[Value][Value][Calculate]

Visualizations

Diagram 1: Experimental Workflow for Establishing a this compound-Resistant Cell Line

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation & Characterization A Parental Cancer Cell Line B Determine IC50 of this compound A->B C Culture with Starting Dose (IC20) B->C D Monitor & Passage (Stable Growth?) C->D E Increase this compound Concentration D->E Yes F Freeze Cell Stocks at each stage D->F Yes E->D G High Resistance Achieved? F->G H Determine new IC50 & Calculate RI G->H Yes I Test Resistance Stability H->I J Investigate Molecular Mechanisms H->J K Assess Cross-Resistance H->K

Caption: Workflow for generating and validating a this compound-resistant cell line.

Diagram 2: Known Signaling Pathways of this compound Action

G This compound This compound ProteinSynth Protein Synthesis This compound->ProteinSynth HSP90 HSP90 This compound->HSP90 Mito Mitochondrial Dysfunction This compound->Mito cMYC c-MYC ProteinSynth->cMYC AR Androgen Receptor (AR-FL, AR-V7) HSP90->AR Proliferation Cell Proliferation cMYC->Proliferation AR->Proliferation Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified diagram of this compound's molecular mechanisms of action.

Diagram 3: Potential Mechanisms of this compound Resistance

G Resistance This compound Resistance Efflux Increased Drug Efflux (e.g., ABCB1) Efflux->Resistance Target Target Alteration (e.g., HSP90 mutation) Target->Resistance Pathway Activation of Survival Pathways (e.g., PI3K/AKT) Pathway->Resistance ApoptosisInhibit Inhibition of Apoptosis (e.g., Bcl-2 upregulation) ApoptosisInhibit->Resistance

Caption: Potential molecular pathways leading to this compound resistance.

References

Application Notes: Western Blot Analysis of Apoptosis Markers Following Bruceantin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceantin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica. It has demonstrated potent anti-leukemia and antiprotozoal activities.[1] Emerging research has highlighted its promise as an antitumor agent, primarily through the induction of apoptosis.[2] Mechanistically, this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This involves the downregulation of the proto-oncogene c-Myc, a decrease in the mitochondrial membrane potential, and the subsequent release of cytochrome c into the cytoplasm.[1] This cascade of events leads to the activation of executioner caspases, such as caspase-3, and the cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[1][2]

Western blotting is a fundamental technique for elucidating the molecular mechanisms of drug-induced apoptosis. By quantifying the changes in the expression levels of key apoptotic proteins, researchers can confirm the pro-apoptotic activity of compounds like this compound and delineate the specific pathways involved. This document provides detailed protocols for the Western blot analysis of critical apoptosis markers, including the Bcl-2 family of proteins, cleaved caspases, and cleaved PARP, in response to this compound treatment.

Key Apoptosis Markers for Western Blot Analysis

  • Bcl-2 Family Proteins (Bcl-2 and Bax): The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax are indicative of apoptosis induction. The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis.

  • Cleaved Caspase-3: Caspase-3 is a key executioner caspase. Its activation requires proteolytic cleavage of its inactive zymogen (pro-caspase-3) into active p17 and p12 fragments.[3] The detection of cleaved caspase-3 is a hallmark of apoptosis.

  • Cleaved PARP: PARP is a nuclear enzyme involved in DNA repair. During apoptosis, it is cleaved by activated caspase-3, rendering it inactive.[4] The detection of the 89 kDa cleaved fragment of PARP is a well-established marker of apoptosis.[4]

Data Presentation: Quantitative Analysis of Apoptosis Markers

The following tables summarize the dose-dependent effects of Bruceine D, a related quassinoid, on the expression of key apoptosis markers in A549 lung cancer cells, as determined by Western blot analysis. This data is presented as a representative example of the expected outcomes following treatment with a this compound-like compound.

Table 1: Effect of Bruceine D on the Expression of Bcl-2 Family Proteins

Treatment (48h)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Bax/Bcl-2 Ratio
Control1.001.001.00
Bruceine D (10 µM)2.150.603.58
Bruceine D (20 µM)3.200.359.14

Data adapted from a study on Bruceine D in A549 cells and presented in a tabular format.

Table 2: Effect of Bruceine D on the Expression of Cleaved Caspases and Cleaved PARP

Treatment (48h)Relative Cleaved Caspase-9 Expression (Fold Change)Relative Cleaved Caspase-3 Expression (Fold Change)Relative Cleaved PARP Expression (Fold Change)
Control1.001.001.00
Bruceine D (10 µM)2.502.802.60
Bruceine D (20 µM)4.004.504.20

Data adapted from a study on Bruceine D in A549 cells and presented in a tabular format.

Signaling Pathway and Experimental Workflow

Bruceantin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 Activates CleavedCaspase9 Cleaved Caspase-9 (Active) Caspase9->CleavedCaspase9 Caspase3 Pro-Caspase-3 CleavedCaspase9->Caspase3 Cleaves & Activates CleavedCaspase3 Cleaved Caspase-3 (Active) Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleaves Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP

Caption: this compound-induced intrinsic apoptosis pathway.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/NC Membrane) sds_page->transfer blocking Blocking (e.g., 5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: A typical workflow for Western blot analysis.

Experimental Protocols

Protocol: Western Blotting for Apoptosis Markers

This protocol provides a detailed methodology for the detection of Bcl-2 family proteins, cleaved caspase-3, and cleaved PARP.

1. Cell Culture and Treatment: a. Seed cells at an appropriate density in culture plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100 nM) for a specified time course (e.g., 24, 48 hours). Include a vehicle-treated control group.

2. Sample Preparation (Cell Lysis): a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Scrape the cells in ice-cold RIPA lysis buffer (Santa Cruz Biotechnology) supplemented with a protease inhibitor cocktail. c. Incubate the cell lysates on ice for 30 minutes, with vortexing every 10 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the total protein and transfer to a new pre-chilled microfuge tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10-15% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. c. Run the gel at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. b. A wet transfer is recommended for optimal transfer efficiency, performed at 100V for 60-90 minutes at 4°C.

6. Blocking: a. After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.

7. Primary Antibody Incubation: a. Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations. Recommended primary antibodies include:

  • Rabbit anti-Cleaved Caspase-3
  • Rabbit anti-PARP
  • Rabbit anti-Bcl-2
  • Rabbit anti-Bax
  • Mouse anti-β-actin (as a loading control) b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation: a. Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody. b. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

9. Detection: a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for 1-5 minutes. d. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) for each sample. c. Calculate the fold change in protein expression relative to the untreated control.

Disclaimer: This document is intended for research use only. The protocols and information provided should be adapted and optimized for specific experimental conditions and cell lines.

References

Application Note: Analysis of Cell Cycle Arrest Induced by Bruceantin Using Propidium Iodide-Based Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bruceantin is a naturally occurring quassinoid compound isolated from plants of the Brucea genus, such as Brucea javanica.[1] It has demonstrated significant antitumor properties in various cancer models.[2][3] The primary mechanism of action for this compound is the inhibition of protein synthesis, which it accomplishes by targeting the peptidyl transferase center on the ribosome, thereby interfering with the initiation and elongation steps of translation.[4][5][6] This disruption of protein production leads to a variety of downstream cellular effects, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][7][8]

This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle distribution of cultured cancer cells. The method employs flow cytometry to quantify the DNA content of cells stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.[9] This technique allows for the precise measurement of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M), providing quantitative insights into the cytostatic effects of this compound.

Principle of the Method Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a heterogeneous population. For cell cycle analysis, cells are first treated with this compound to induce potential cell cycle arrest. Subsequently, the cells are harvested and fixed with cold ethanol, which permeabilizes the cell and nuclear membranes.[10] This permeabilization is crucial for allowing the DNA-binding dye, propidium iodide, to enter the cell and access the nucleus.[9]

Propidium iodide stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[9] Since PI can also bind to double-stranded RNA, a treatment with RNase A is included to ensure that the measured fluorescence originates solely from DNA.

When analyzed by a flow cytometer, the cell population will display a characteristic distribution pattern based on DNA content:

  • G0/G1 Phase: Cells have a normal (2n) diploid DNA content and will show a peak at a lower fluorescence intensity.

  • S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2n and 4n. These cells appear as a broader distribution between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells have a doubled (4n) tetraploid DNA content, having completed DNA replication, and will show a second, higher-intensity peak.

By quantifying the number of cells in each peak, researchers can determine the effect of this compound on cell cycle progression.

Experimental Protocol

I. Materials and Reagents

  • Cells: Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, RPMI 8226).[2][11]

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM), stored at -20°C or -80°C.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For adherent cell lines.

  • Fixative: Ice-cold 70% ethanol in deionized water. Prepare fresh and store at -20°C.

  • Propidium Iodide (PI) Staining Solution:

    • Propidium Iodide: 50 µg/mL final concentration.

    • RNase A (DNase-free): 100 µg/mL final concentration.

    • PBS (Ca²⁺/Mg²⁺-free).

    • (Optional) 0.1% Triton X-100 to aid in nuclear permeabilization.

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂).

    • Laminar flow hood.

    • Centrifuge (refrigerated).

    • Flow cytometer (e.g., equipped with a 488 nm laser).

    • Vortex mixer.

    • Hemocytometer or automated cell counter.

    • 12 x 75 mm flow cytometry tubes.

II. Step-by-Step Methodology

1. Cell Culture and Treatment with this compound a. Seed the cells in 6-well plates or T-25 flasks at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment. b. Allow cells to adhere and resume growth for 24 hours. c. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 10 nM to 500 nM, though the optimal range may vary by cell line.[8] Always include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. d. Replace the medium in the culture plates with the this compound-containing medium or vehicle control medium. e. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Preparation a. Adherent Cells: Aspirate the culture medium. Wash the cells once with 2 mL of PBS. Add 0.5-1 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach. Neutralize the trypsin with 2-3 mL of complete medium. b. Suspension Cells: Transfer the cells directly from the flask or plate into a 15 mL conical tube. c. Collect the cell suspension into a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Aspirate the supernatant. Resuspend the cell pellet in 5 mL of ice-cold PBS and centrifuge again. e. Discard the supernatant and resuspend the pellet in approximately 500 µL of residual PBS. Count the cells to ensure a concentration of approximately 1 x 10⁶ cells per sample.

3. Cell Fixation a. Gently vortex the cell suspension (500 µL in PBS) to ensure a single-cell suspension. b. While vortexing at a low speed, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This step is critical to prevent cell clumping.[9][10] c. Incubate the cells in ethanol for at least 2 hours at 4°C or overnight at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[10]

4. Staining with Propidium Iodide a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them. b. Carefully decant the ethanol supernatant. c. Wash the cell pellet by resuspending in 5 mL of PBS and centrifuging at 500 x g for 5 minutes. d. Decant the PBS and resuspend the cell pellet in 400-500 µL of the PI/RNase A Staining Solution. e. Incubate the tubes in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[10]

5. Flow Cytometry Analysis a. (Optional) Filter the stained cell suspension through a 35-50 µm nylon mesh cap on a flow cytometry tube to remove any remaining clumps. b. Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[9] c. Set up the instrument to measure forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically using the FL-2 or FL-3 channel with a 488 nm excitation laser). d. Use a plot of FSC vs. SSC to gate on the main cell population and exclude debris. e. Use a plot of PI-Area vs. PI-Width to gate on single cells (singlets) and exclude doublets or aggregates. f. Record the PI fluorescence for at least 10,000-20,000 singlet events on a linear scale.[9] g. Use cell cycle analysis software (e.g., FlowJo, ModFit LT™, FCS Express) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Expected Results

The primary output of the experiment is the quantification of cell cycle distribution. This compound, by inhibiting the synthesis of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), is expected to cause cells to accumulate in a specific phase of the cell cycle.[7][11] The results should be summarized in a table for clear comparison across different concentrations.

Table 1: Example Data Summary of Cell Cycle Distribution in Cancer Cells Treated with this compound for 48 Hours

This compound Conc. (nM)% Cells in G0/G1 (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M (Mean ± SD)
0 (Vehicle Control)55.2 ± 3.128.4 ± 2.516.4 ± 1.8
2563.8 ± 2.922.1 ± 1.914.1 ± 2.0
5072.5 ± 4.015.3 ± 2.212.2 ± 1.5
10078.1 ± 3.510.9 ± 1.711.0 ± 1.3

Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, treatment duration, and this compound concentration.

Visualizations

G Experimental Workflow for Cell Cycle Analysis cluster_prep Cell Preparation & Treatment cluster_process Sample Processing cluster_analysis Data Acquisition & Analysis c1 Seed Cells in Culture Plates c2 Treat with this compound (24-72h) c1->c2 c3 Harvest Cells (Trypsinize/Collect) c2->c3 p1 Wash with PBS c3->p1 p2 Fix in Cold 70% Ethanol (≥2 hours) p1->p2 p3 Stain with PI/RNase A (30 min, dark) p2->p3 a1 Acquire Data on Flow Cytometer p3->a1 a2 Gate on Single Cells a1->a2 a3 Analyze DNA Histogram a2->a3

Caption: A flowchart illustrating the key steps of the protocol.

G Proposed Mechanism of this compound-Induced Cell Cycle Arrest B This compound PS Ribosome / Protein Synthesis B->PS Inhibits CCP Cyclins & CDKs (e.g., Cyclin D1, CDK4/6) PS->CCP Produces G1S G1-S Phase Transition CCP->G1S Promotes CCA Cell Cycle Arrest G1S->CCA

Caption: this compound's inhibition of protein synthesis leads to cell cycle arrest.

References

Application Notes: Visualizing Apoptosis in Bruceantin-Treated Cells Using DAPI Staining

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bruceantin is a naturally occurring quassinoid with potent anti-neoplastic properties.[1][2] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, making it a compound of interest in cancer research and drug development.[1][2][3] A fundamental technique for assessing apoptosis is the use of DAPI (4',6-diamidino-2-phenylindole) staining. DAPI is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA.[4][5] In healthy cells with intact membranes, DAPI staining results in a uniformly stained, round nucleus. However, during apoptosis, the cell undergoes distinct morphological changes, including chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis). These changes cause the DAPI stain to appear brighter, condensed, and fragmented, allowing for the clear visualization and quantification of apoptotic cells.[5][6][7]

This document provides a detailed protocol for treating cells with this compound and subsequently using DAPI staining to identify and quantify apoptosis.

This compound's Mechanism of Apoptosis Induction

This compound exerts its anti-cancer effects through multiple pathways, ultimately leading to apoptosis. A primary mechanism is the inhibition of protein synthesis.[3][8][9] Furthermore, studies have shown that this compound down-regulates the expression of the c-Myc oncogene, which is critical for cell growth and proliferation.[1][2] This leads to cell cycle arrest and the activation of intrinsic apoptotic pathways.[10] The process involves mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[1] This event triggers the activation of a cascade of caspases, including caspase-3 and -7, which are the executioners of apoptosis, leading to the characteristic nuclear changes observed with DAPI staining.[1]

Bruceantin_Apoptosis_Pathway This compound This compound Protein_Synthesis Protein Synthesis Inhibition This compound->Protein_Synthesis cMyc c-Myc Down-regulation This compound->cMyc Mitochondria Mitochondrial Dysfunction cMyc->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Activation Caspase-3/7 Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis (Chromatin Condensation, Nuclear Fragmentation) Caspase_Activation->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Data Summary

This compound has shown efficacy across various cancer cell lines. The following table summarizes its inhibitory concentrations (IC50) from published studies.

Cell LineCompoundIC50 ConcentrationExposure TimeReference
RPMI 8226 (Myeloma)This compound13 nM24 hours[1]
U266 (Myeloma)This compound49 nM24 hours[1]
H929 (Myeloma)This compound115 nM24 hours[1]
MM-CSCs (Myeloma)This compound~25 nM (antiproliferative)Not specified[10]
HL-60 (Leukemia)Brusatol0.06 µmol/LNot specified[11]
HL-60 (Leukemia)Bruceine B0.27 µmol/LNot specified[11]
MCF-7 (Breast Cancer)This compoundNotable InhibitionNot specified[11]

Experimental Protocol: DAPI Staining for Apoptosis

This protocol details the steps for treating adherent cells with this compound, followed by fixation and DAPI staining to visualize apoptotic nuclei.

DAPI_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining Procedure cluster_analysis Analysis A 1. Seed Cells Plate cells on coverslips in a multi-well plate. B 2. Cell Adherence Allow cells to adhere for 24 hours. A->B C 3. This compound Treatment Treat cells with desired concentrations of this compound. Include a vehicle control. B->C D 4. Fixation Fix cells with 4% PFA in PBS for 15-20 min. C->D E 5. Permeabilization Permeabilize with 0.5% Triton X-100 in PBS for 10 min. D->E F 6. DAPI Staining Stain with DAPI solution (1 µg/mL) for 5-10 min. E->F G 7. Mounting Mount coverslips onto slides using mounting medium. F->G H 8. Imaging Visualize under a fluorescence microscope (UV excitation). G->H I 9. Quantification Count healthy and apoptotic nuclei to determine the percentage of apoptosis. H->I

Caption: Experimental workflow for DAPI staining.

I. Materials and Reagents

  • Cell line of interest (e.g., RPMI 8226, HT-29)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA), 4% in PBS

  • Triton™ X-100, 0.5% in PBS

  • DAPI (4',6-diamidino-2-phenylindole) stock solution (e.g., 1 mg/mL in deionized water)

  • DAPI staining solution (1 µg/mL in PBS)

  • Deionized water

  • Glass coverslips (sterile)

  • Multi-well culture plates

  • Microscope slides

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm)

II. Cell Culture and Treatment

  • Sterilize glass coverslips and place one in each well of a multi-well plate.

  • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of staining.

  • Incubate the cells in a humidified incubator (37°C, 5% CO2) for 24 hours to allow for adherence.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no drug).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

III. DAPI Staining Protocol (Fixed Cells)

  • After incubation, carefully aspirate the culture medium from each well.

  • Gently wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA solution to each well and incubating for 15-20 minutes at room temperature.[13]

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 10 minutes.[13] This step is crucial for allowing DAPI to enter the nucleus.

  • Wash the cells three times with PBS for 5 minutes each.

  • Add the DAPI staining solution (1 µg/mL) to each well, ensuring the coverslips are fully covered. Incubate for 5-10 minutes at room temperature, protected from light.[6]

  • Wash the cells twice with PBS to remove any unbound DAPI.

  • Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them cell-side down onto a drop of mounting medium on a clean microscope slide.

  • Seal the edges of the coverslip with clear nail polish to prevent drying and store the slides at 4°C in the dark.

IV. Image Acquisition and Analysis

  • Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter.

  • Capture images from at least five different random fields per coverslip to ensure a representative sample.[7]

  • Distinguish between healthy and apoptotic cells based on nuclear morphology:

    • Healthy Cells : Exhibit a round or oval nucleus with diffuse, uniform blue fluorescence.[7][13]

    • Apoptotic Cells : Display characteristic features such as chromatin condensation (intensely bright, smaller nuclei), nuclear fragmentation, and the formation of apoptotic bodies (small, condensed fragments).[7][12][14]

  • Quantify apoptosis by counting the number of apoptotic and total nuclei in each captured field.

  • Calculate the percentage of apoptotic cells using the following formula:

    Percentage of Apoptotic Cells = (Number of Apoptotic Nuclei / Total Number of Nuclei) x 100

DAPI_Interpretation Start Observe DAPI Stained Nucleus Under Fluorescence Microscope Morphology_Check Assess Nuclear Morphology Start->Morphology_Check Healthy Result: Healthy Cell (Round, Uniformly Stained) Morphology_Check->Healthy  Normal Apoptotic Result: Apoptotic Cell (Condensed, Fragmented, Bright) Morphology_Check->Apoptotic  Abnormal

Caption: Logic diagram for interpreting DAPI results.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No/Weak Staining Insufficient permeabilization; DAPI concentration too low; Incorrect filter set.Ensure the permeabilization step (Triton X-100) is performed correctly.[15] Verify DAPI working concentration (0.1–1 µg/mL).[6] Check microscope filter alignment (~358/461 nm).[6]
High Background DAPI concentration too high; Insufficient washing; Mounting medium autofluorescence.Optimize DAPI concentration. Increase the number and duration of PBS washes after staining.[16] Use a low-fade, anti-quenching mounting medium.
Photobleaching (Fading) Prolonged exposure to excitation light; DAPI is light-sensitive.Minimize light exposure during staining and imaging.[16] Use an anti-fade mounting medium. Acquire images promptly after focusing.
Difficulty Distinguishing Apoptosis Early stage of apoptosis; Cell type-specific morphology.Perform a time-course experiment to capture different stages. Co-stain with other apoptotic markers (e.g., Annexin V or TUNEL assay) for confirmation.[4]
Uneven Staining Cells are clumped or overgrown; Incomplete reagent coverage.Ensure cells are seeded at an appropriate density to form a monolayer. Make sure coverslips are fully submerged during all incubation and washing steps.

References

Determining the Potency of Bruceantin: Application Notes and Protocols for IC50 Assessment in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceantin, a quassinoid isolated from the plant Brucea antidysenterica, has demonstrated significant anti-cancer properties across a spectrum of malignancies. Its primary mechanism of action involves the inhibition of protein synthesis, which in turn triggers various cellular signaling pathways leading to cell cycle arrest and apoptosis.[1] This document provides detailed application notes on the IC50 values of this compound in different cancer cell lines and comprehensive protocols for its evaluation, empowering researchers to accurately assess its therapeutic potential.

Data Presentation: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound in various cancer cell lines, offering a comparative overview of its efficacy.

Table 1: IC50 Values of this compound in Hematological Malignancies

Cell LineCancer TypeIC50 ValueAdditional Notes
RPMI 8226Multiple Myeloma~7 ng/mL (~13 nM)Highly sensitive, associated with strong c-MYC downregulation.
U266Multiple Myeloma49 nM
H929Multiple Myeloma115 nM
MM-CSCsMultiple Myeloma Cancer Stem Cells77.0 ± 4.9 nM
BV-173Leukemia< 15 ng/mL
DaudiBurkitt's Lymphoma< 15 ng/mL
P-388Lymphocytic Leukemia-Effective in vivo, but specific IC50 values in vitro are variable.[1]

Table 2: IC50 Values of this compound and Related Compounds in Solid Tumors

Note: Data for this compound in solid tumors is less prevalent in the literature. The table includes data for the related quassinoid, Bruceine D (BD), to provide a broader perspective.

CompoundCell LineCancer TypeIC50 Value (48h)
Bruceine DH460Non-Small Cell Lung Cancer0.5 µmol/L
Bruceine DA549Non-Small Cell Lung Cancer0.6 µmol/L
Bruceine DHs 578TTriple-Negative Breast Cancer0.71 ± 0.05 µM
Bruceine DMCF-7Breast Cancer-
Bruceine AHCT116Colon Cancer26.12 ± 2.83 nM
Bruceine ACT26Colon Cancer229.26 ± 12 nM

Experimental Protocols

Determining the IC50 of this compound using MTT Assay

This protocol provides a step-by-step method for determining the IC50 value of this compound in adherent or suspension cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Protocol:

  • Cell Seeding:

    • For adherent cells, harvest cells using Trypsin-EDTA, resuspend in complete medium, and perform a cell count. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.

    • For suspension cells, perform a cell count and seed cells at a density of 20,000-50,000 cells/well in 100 µL of medium.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Based on the known IC50 values, a starting range of 1 nM to 10 µM is recommended. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions to the respective wells. For suspension cells, directly add 100 µL of the dilutions.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells).

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment (Add this compound dilutions) cell_seeding->treatment drug_prep This compound Dilutions (in culture medium) drug_prep->treatment incubation Incubate (48-72 hours) treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt dissolve Dissolve Formazan (Add DMSO) incubate_mtt->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 value of this compound.

This compound-Induced Apoptosis via c-MYC Downregulation

This compound has been shown to downregulate the expression of the oncoprotein c-MYC, particularly in sensitive cell lines like RPMI 8226.[2] This leads to the activation of the intrinsic apoptotic pathway.

bruceantin_cmyc_apoptosis This compound This compound cmyc c-MYC This compound->cmyc inhibition bax Bax This compound->bax activates bcl2 Bcl-2 cmyc->bcl2 upregulates mitochondrion Mitochondrion bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes bruceantin_notch_pathway This compound This compound notch_receptor Notch Receptor This compound->notch_receptor inhibits activation csc_properties Cancer Stem Cell Properties This compound->csc_properties inhibits gamma_secretase γ-secretase notch_receptor->gamma_secretase cleavage by nicd NICD (Notch Intracellular Domain) gamma_secretase->nicd releases nucleus Nucleus nicd->nucleus translocates to target_genes Target Gene Expression (e.g., HES1, HEY1) nucleus->target_genes activates target_genes->csc_properties promotes

References

Guidelines for the Long-Term Storage of Bruceantin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the long-term storage and stability assessment of Bruceantin, a potent anti-neoplastic agent. Adherence to these recommendations is crucial for maintaining the compound's integrity and ensuring the validity of research and drug development activities.

Introduction to this compound

This compound is a quassinoid isolated from the plant Brucea antidysenterica. It has demonstrated significant anti-cancer properties, primarily through the induction of apoptosis. Its mechanism of action involves the downregulation of the c-Myc oncoprotein and the activation of the caspase signaling pathway, leading to programmed cell death in various cancer cell lines.[1] Given its therapeutic potential, maintaining the stability of this compound during long-term storage is of paramount importance.

Recommended Long-Term Storage Conditions

To ensure the stability and potency of this compound, it is essential to store it under appropriate conditions. The recommended storage conditions for this compound in both solid (powder) and solution forms are summarized below.

Quantitative Data for Storage Conditions
FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsProtect from light and moisture.
4°C2 yearsFor shorter-term storage. Protect from light and moisture.
In Solvent -80°C2 yearsUse a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 yearFor shorter-term storage in solvent. Aliquot to avoid repeated freeze-thaw cycles.

Data sourced from MedchemExpress.com

Stability Considerations

The chemical stability of this compound can be affected by several environmental factors. Understanding these factors is critical for preventing degradation and ensuring the reliability of experimental results.

Light Sensitivity

While specific photostability studies on this compound are not extensively published, it is a common practice for complex natural products to be sensitive to light. Exposure to UV or visible light can lead to photodegradation, altering the chemical structure and reducing the biological activity of the compound. Therefore, it is strongly recommended to store this compound, both in powder and solution form, protected from light. This can be achieved by using amber-colored vials or by wrapping the storage containers in aluminum foil.

Humidity

This compound powder is hygroscopic and susceptible to degradation in the presence of moisture. The presence of water can facilitate hydrolytic degradation pathways. It is crucial to store this compound powder in a dry environment, preferably in a desiccator containing a suitable desiccant. When handling the powder, it is advisable to work in a low-humidity environment to minimize moisture absorption.

Temperature

As indicated in the storage table, lower temperatures are recommended for long-term storage to minimize thermal degradation. For solutions, storage at -80°C is optimal for preserving stability over extended periods. Repeated freeze-thaw cycles should be avoided as they can lead to degradation and precipitation of the compound. It is best practice to prepare aliquots of the stock solution for single-use experiments.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound solutions and for assessing its stability.

Protocol for Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber-colored microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.

  • Once completely dissolved, aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and detecting its degradation products. The following is a general protocol for developing such a method.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase Development:

  • Start with a mobile phase consisting of a mixture of acetonitrile and water.

  • Optimize the mobile phase composition and gradient to achieve good separation of the this compound peak from any potential degradation products. A typical starting gradient could be 20-80% acetonitrile over 30 minutes.

  • The flow rate is typically set at 1.0 mL/min.

  • Set the UV detection wavelength to the absorbance maximum of this compound.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[2][3]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose this compound powder to dry heat at a temperature above the recommended storage temperature (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5][6]

Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Bruceantin_Signaling_Pathway This compound This compound cMyc c-Myc Downregulation This compound->cMyc Mitochondria Mitochondrial Dysfunction This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via c-Myc downregulation and the mitochondrial pathway.

Experimental Workflow for In Vitro Anti-Cancer Evaluation

Bruceantin_In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellTreatment Treat Cells with Varying Concentrations of this compound CellCulture->CellTreatment DrugPrep This compound Stock Solution Preparation DrugPrep->CellTreatment MTT Cell Viability Assay (MTT/XTT) CellTreatment->MTT FlowCytometry Cell Cycle Analysis (Flow Cytometry) CellTreatment->FlowCytometry WesternBlot Protein Expression Analysis (Western Blot for c-Myc, cleaved Caspases) CellTreatment->WesternBlot IC50 Determine IC50 MTT->IC50 CellCycleDist Analyze Cell Cycle Distribution FlowCytometry->CellCycleDist ProteinLevels Quantify Protein Levels WesternBlot->ProteinLevels

Caption: Workflow for evaluating the in vitro anti-cancer activity of this compound.

References

Troubleshooting & Optimization

Bruceantin Technical Support Center: Minimizing Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bruceantin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture, with a specific focus on minimizing off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a quassinoid compound that exhibits potent anti-cancer activity. Its primary on-target mechanism of action is the inhibition of protein synthesis, which leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] This is achieved through the activation of the caspase signaling pathway and disruption of mitochondrial function.[1] Additionally, this compound has been shown to down-regulate the expression of the c-MYC oncogene, further contributing to its anti-proliferative effects.[1][3]

Q2: What are the potential off-target effects of this compound in cell culture?

The primary mechanism of this compound, the inhibition of protein synthesis, is a powerful anti-cancer strategy but is not entirely specific to cancer cells. Therefore, at certain concentrations, this compound can also affect protein synthesis in healthy, non-cancerous cells, leading to cytotoxicity. This is the primary off-target effect of concern in cell culture experiments. The goal is to find a therapeutic window where this compound effectively kills cancer cells while having minimal impact on normal cells.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-line specific and should be determined empirically through a dose-response experiment. This involves treating your cancer cell line and a non-cancerous control cell line with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for each. The goal is to identify a concentration that is highly cytotoxic to the cancer cells but has a significantly lower effect on the normal cells.

Q4: What is a typical starting concentration range for a dose-response experiment with this compound?

Based on available data, a broad starting range for a dose-response experiment would be from low nanomolar (nM) to low micromolar (µM). For example, you could perform serial dilutions to achieve concentrations ranging from 1 nM to 10 µM.[4][5]

Q5: How long should I incubate my cells with this compound?

Incubation time is another critical parameter that requires optimization. A common starting point is a 24-hour incubation period.[1] However, the optimal time can vary depending on the cell line's doubling time and its sensitivity to the compound. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal incubation period for your specific experimental goals.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture, with a focus on mitigating off-target cytotoxicity.

Issue Potential Cause Recommended Solution
High cytotoxicity in both cancer and normal cell lines Concentration is too high: The concentration of this compound is likely above the therapeutic window for your specific cell lines.Perform a dose-response experiment: Treat both your cancer cell line and a non-cancerous control cell line with a wide range of this compound concentrations to determine the respective IC50 values. This will help you identify a concentration that is selective for the cancer cells.
Incubation time is too long: Prolonged exposure to this compound can lead to increased off-target effects, even at lower concentrations.Optimize incubation time: Conduct a time-course experiment (e.g., 12, 24, 48 hours) at a fixed, potentially lower, concentration of this compound to find the shortest time required to achieve the desired effect on cancer cells while minimizing toxicity in normal cells.
Cell line sensitivity: Some normal cell lines may be inherently more sensitive to protein synthesis inhibitors.Use a more resistant normal cell line: If possible, select a non-cancerous control cell line that is known to be more robust or has a slower proliferation rate.
Inconsistent results between experiments Variability in cell health and density: Inconsistent cell passage number, confluency at the time of treatment, or overall cell health can lead to variable responses.Standardize cell culture conditions: Ensure that cells are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%) when treated. Use cells with a similar and low passage number for all experiments.
Inaccurate drug concentration: Errors in serial dilutions or improper storage of the this compound stock solution can lead to inconsistent effective concentrations.Prepare fresh dilutions and validate stock concentration: Always prepare fresh serial dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's instructions.
No significant difference in cytotoxicity between cancer and normal cells Lack of a therapeutic window for the selected cell lines: It is possible that the specific cancer and normal cell lines you have chosen have similar sensitivities to this compound.Test a panel of cell lines: If feasible, screen a panel of different cancer and normal cell lines to identify a pair that exhibits a significant therapeutic window.
Off-target effects are independent of the primary mechanism: While unlikely to be the primary issue, there may be other off-target interactions contributing to cytotoxicity.Further investigation: If optimizing concentration and incubation time does not yield a therapeutic window, more advanced techniques like proteomic profiling could be considered to identify potential off-target binding partners.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and the related quassinoid, Brucein D, on various human cell lines. This data can help guide the selection of starting concentrations for your experiments and highlights the potential for a therapeutic window between cancerous and non-cancerous cells.

CompoundCell LineCell TypeIC50Incubation Time
This compound RPMI 8226Multiple Myeloma13 nM24 h
U266Multiple Myeloma49 nM24 h
H929Multiple Myeloma115 nM24 h
MIA PaCa-2Pancreatic Cancer0.781 µM24 h
Brucein D T24Bladder Cancer7.65 ± 1.2 µg/mLNot Specified
1BR3Normal Skin Fibroblast> 10 µg/mLNot Specified

Note: IC50 values can vary between different studies and experimental conditions. This table should be used as a reference guide.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for both a cancer cell line and a non-cancerous control cell line.

Materials:

  • Cancer cell line and a non-cancerous control cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a series of this compound dilutions in complete medium. A common approach is to perform 2-fold or 10-fold serial dilutions to cover a broad concentration range (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for optimizing its use in cell culture.

Bruceantin_Signaling_Pathway This compound This compound Protein_Synthesis Protein Synthesis (Ribosome) This compound->Protein_Synthesis Inhibits Mitochondria Mitochondrial Dysfunction This compound->Mitochondria p38_MAPK p38 MAPK Activation This compound->p38_MAPK c_MYC c-MYC Down-regulation Protein_Synthesis->c_MYC Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: this compound's primary mechanism and downstream signaling effects.

Experimental_Workflow cluster_0 Phase 1: Optimization cluster_1 Phase 2: Experimentation P1_Start Start P1_Dose Dose-Response Experiment P1_Start->P1_Dose P1_Time Time-Course Experiment P1_Dose->P1_Time P1_IC50 Determine IC50 (Cancer vs. Normal) P1_Time->P1_IC50 P2_Start Optimized Conditions P1_IC50->P2_Start Inform P2_Treat Treat Cells with Optimized Dose & Time P2_Start->P2_Treat P2_Assay Perform Downstream Assays P2_Treat->P2_Assay P2_Analysis Data Analysis P2_Assay->P2_Analysis

Caption: Workflow for optimizing this compound treatment to minimize off-target effects.

Troubleshooting_Logic Start High Cytotoxicity in Normal Cells Observed Check_Conc Is this compound Concentration Optimized? Start->Check_Conc Check_Time Is Incubation Time Optimized? Check_Conc->Check_Time Yes Optimize_Conc Perform Dose-Response (Protocol 1) Check_Conc->Optimize_Conc No Optimize_Time Perform Time-Course Experiment Check_Time->Optimize_Time No Re_evaluate Re-evaluate with Optimized Conditions Check_Time->Re_evaluate Yes Optimize_Conc->Re_evaluate Optimize_Time->Re_evaluate Consider_Alt Consider Alternative Normal Cell Line Re_evaluate->Consider_Alt Issue Persists

References

Bruceantin Studies: A Technical Support Center for Addressing Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in studies involving Bruceantin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a quassinoid compound isolated from Brucea antidysenterica. Its primary antineoplastic mechanism involves the inhibition of the peptidyl transferase elongation reaction, which leads to a decrease in protein and DNA synthesis.[1][2] Furthermore, this compound activates the caspase signaling pathway, induces mitochondrial dysfunction, and ultimately leads to apoptosis (programmed cell death).[3][4][5] It has also been shown to down-regulate the expression of the oncoprotein c-Myc.[3][4]

Q2: What are the reported effective concentrations of this compound in vitro?

The effective concentration of this compound can vary depending on the cell line. For instance, in RPMI 8226, U266, and H929 multiple myeloma cell lines, the IC50 values have been reported as 13 nM, 49 nM, and 115 nM, respectively, after a 24-hour treatment.[3] For anti-amoebic activity against Entamoeba histolytica, the IC50 is reported to be 0.018 µg/mL.[3] It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound for my experiments?

For in vitro studies, this compound can be dissolved in a suitable solvent like DMSO to create a stock solution. For in vivo experiments, it is recommended to first prepare a clear stock solution and then sequentially add co-solvents. The working solution for in vivo studies should be prepared fresh on the day of use.[3] Always refer to the manufacturer's instructions for specific storage conditions to ensure the stability of the compound.

Q4: What are the key signaling pathways affected by this compound?

This compound primarily impacts the intrinsic apoptosis pathway. This is initiated by mitochondrial dysfunction, leading to the release of cytochrome c.[3][4] This, in turn, activates the caspase cascade, particularly caspase-3 and caspase-7, which are executioner caspases.[3][6] Additionally, this compound has been shown to down-regulate c-Myc, a critical regulator of cell proliferation and apoptosis.[3][4] Some studies also suggest an effect on the Notch signaling pathway in multiple myeloma cancer stem cells.[7]

Troubleshooting Guides

In Vitro Assay Variability

Problem: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, XTT).

Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[8][9]
Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[9]
Incubation Time Standardize the incubation time with this compound, as its cytotoxic effects are time-dependent.
Reagent Quality Use fresh, high-quality reagents for the viability assay. For MTT assays, ensure complete solubilization of formazan crystals.[10]
Cell Line Authenticity Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.

Problem: Lack of detectable apoptosis after this compound treatment in a Western blot.

Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line.
Incorrect Timepoint Apoptosis is a dynamic process. Perform a time-course experiment to identify the peak of apoptotic marker expression (e.g., cleaved caspase-3, cleaved PARP).
Insufficient Protein Loading Ensure equal and sufficient amounts of protein are loaded for each sample. Use a housekeeping protein (e.g., GAPDH, β-actin) to verify equal loading.
Antibody Quality Use validated antibodies specific to the cleaved forms of your apoptotic markers of interest.[6][11]
Sample Collection When treating adherent cells, collect both the adherent and floating cells to capture the entire apoptotic population.[12]
In Vivo Study Variability

Problem: High variability in tumor growth in xenograft models treated with this compound.

Potential Cause Troubleshooting Steps
Tumor Cell Implantation Technique Standardize the number of cells injected, the injection site, and the injection volume to ensure consistent tumor establishment.
Animal Health and Age Use animals of the same age, sex, and from the same vendor to minimize biological variability. Monitor animal health throughout the study.
Drug Formulation and Administration Ensure this compound is properly solubilized and administered consistently (e.g., route of administration, frequency, and volume). Prepare fresh formulations for each treatment.[3]
Tumor Measurement Use a standardized method for tumor measurement (e.g., calipers) and have the same individual perform the measurements to reduce inter-observer variability.
Patient-Derived Xenograft (PDX) Heterogeneity Be aware that PDX models can exhibit significant heterogeneity.[13][14] Increase the number of animals per group to account for this variability.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineAssayIC50Exposure TimeReference
RPMI 8226Proliferation13 nM24 hours[3]
U266Proliferation49 nM24 hours[3]
H929Proliferation115 nM24 hours[3]
MIA PaCa-2MTT0.781 µM24 hours[15]
MM-CSCsProliferation~25 nMNot Specified[7]

Table 2: In Vivo Efficacy of this compound

Xenograft ModelDosing RegimenOutcomeReference
RPMI 8226 Mouse Xenograft1.25-12 mg/kg, ip, every 3 days for 40 daysExhibited antitumor effect[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptotic Markers by Western Blot
  • Cell Lysis: After treatment with this compound, collect both adherent and floating cells. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence detection system.[12]

  • Analysis: Quantify the band intensities and normalize the expression of the protein of interest to the loading control.

Visualizations

Bruceantin_Signaling_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Peptidyl Transferase c_Myc c-Myc Expression This compound->c_Myc Down-regulates Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies iv_start Cell Line Selection & Authentication iv_dose Dose-Response (IC50) (e.g., MTT Assay) iv_start->iv_dose iv_mechanism Mechanism of Action (e.g., Western Blot for Apoptosis) iv_dose->iv_mechanism inv_model Xenograft Model Establishment iv_mechanism->inv_model Promising Results inv_treatment This compound Treatment (Dose Escalation) inv_model->inv_treatment inv_monitoring Tumor Growth Monitoring inv_treatment->inv_monitoring inv_endpoint Endpoint Analysis (e.g., Histology, Biomarkers) inv_monitoring->inv_endpoint

Caption: General experimental workflow for this compound studies.

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagents Check Reagent Quality & Preparation start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK optimize Optimize Assay Parameters (e.g., Seeding Density, Timepoints) check_reagents->optimize Issue Found check_cells Verify Cell Line (Authenticity, Passage #) check_protocol->check_cells Protocol OK check_protocol->optimize Deviation Found check_cells->optimize Cell Line OK consult Consult Literature/ Technical Support check_cells->consult Issue Found re_run Re-run Experiment with Optimized Parameters optimize->re_run

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Overcoming Bruceantin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Bruceantin, a potent anti-cancer compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: Resistance to this compound can be multifactorial. Here are some potential mechanisms:

  • Upregulation of Pro-Survival Signaling Pathways: Cancer cells may adapt by upregulating pathways that promote survival and proliferation, counteracting the cytotoxic effects of this compound. Key pathways implicated include:

    • STAT3 Signaling: Constitutive activation of STAT3 is a known resistance mechanism to various cancer therapies. This compound and its analog, Bruceantinol, have been shown to inhibit STAT3.[1][2][3][4][5]

    • HSP90 Chaperone Activity: In castration-resistant prostate cancer (CRPC), resistance to hormone therapy can be driven by aberrant androgen receptor (AR) signaling. This compound can overcome this by directly binding to HSP90, inhibiting its chaperone function, and leading to the degradation of full-length AR (AR-FL) and its variant AR-V7.[6][7][8][9]

  • Cancer Stem Cells (CSCs): A subpopulation of cells within a tumor, known as cancer stem cells, may possess intrinsic resistance to conventional therapies.[10][11][12][13][14] These cells can have enhanced DNA repair mechanisms, increased expression of detoxifying enzymes, and efflux transporters.[10][12] In multiple myeloma, this compound has been shown to inhibit the proliferation of CSCs, potentially through the Notch signaling pathway.[10]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[11][15][16][17][18][19]

Q2: How can I experimentally determine if my cell line has developed resistance to this compound?

A2: You can assess resistance by performing a cell viability or proliferation assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What strategies can I employ to overcome this compound resistance in my experiments?

A3: Several strategies can be explored:

  • Combination Therapy: Combining this compound with inhibitors of key survival pathways can be effective. For example, in colorectal cancer models, the this compound analog Bruceantinol (BOL) has been shown to sensitize cells to MEK inhibitors by repressing p-STAT3 and MCL-1 induction.[1][2]

  • Targeting HSP90: In cell lines where resistance is mediated by HSP90-chaperoned proteins like AR-FL/AR-V7, using this compound as an HSP90 inhibitor is a direct strategy.[6][7][8][9]

  • Inhibiting Efflux Pumps: Co-administration of this compound with an ABC transporter inhibitor could potentially restore sensitivity by increasing the intracellular concentration of the drug.

  • Targeting Cancer Stem Cells: Investigating agents that target CSC-specific pathways, such as the Notch pathway in multiple myeloma, in combination with this compound may be a promising approach.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cell viability assay results. - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Cell line heterogeneity.- Ensure a single-cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding this compound.- Consider single-cell cloning to establish a homogenous population.
Loss of this compound efficacy over time in continuous culture. - Development of acquired resistance.- Perform regular IC50 testing to monitor sensitivity.- If resistance is confirmed, investigate the underlying mechanisms (e.g., Western blot for STAT3, HSP90, AR-V7; qPCR for ABC transporters).- Consider using a lower passage number of the parental cell line for comparison.
Unexpected toxicity in in vivo models. - this compound has shown significant toxicity in early-phase clinical trials, including nausea, vomiting, and hypotension.[20][21]- Optimize the dosing and administration schedule.- Monitor animals closely for signs of toxicity.- Consider nanoparticle encapsulation of this compound to potentially reduce systemic toxicity.[22]
Difficulty in interpreting signaling pathway results. - Complex crosstalk between pathways.- Time-dependent effects of this compound.- Perform a time-course experiment to capture early and late signaling events.- Use specific inhibitors for related pathways to dissect the mechanism of action.- Analyze multiple components of a pathway (e.g., total and phosphorylated protein levels).

Data Presentation

Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundRPMI 8226Multiple Myeloma13[23]
This compoundU266Multiple Myeloma49[23]
This compoundH929Multiple Myeloma115[23]
This compoundMM-CSCsMultiple MyelomaPotent antiproliferative activity starting at 25 nM[10]
BruceantinolHCT116Colorectal Cancer~10[1]
BruceantinolHT29Colorectal Cancer~20[1]
Bruceine AMIA PaCa-2Pancreatic Cancer29[24]
BrusatolMIA PaCa-2Pancreatic Cancer34[24]
BruceantinolMIA PaCa-2Pancreatic Cancer669[24]
This compoundMIA PaCa-2Pancreatic Cancer781[24]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is adapted from a study on the anti-pancreatic cancer activity of quassinoids.[24]

  • Cell Seeding: Seed human pancreatic cancer cells (e.g., MIA PaCa-2) in 96-well plates at a density of 2.0 × 10³ cells/well.

  • Drug Treatment: After cell attachment, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Incubate at 37°C for 30 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is based on a study investigating the effect of Bruceine A on p38α MAPK signaling.[24]

  • Cell Lysis: Treat cancer cells with this compound for the desired time and at the indicated concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38α MAPK, total p38α MAPK, GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Bruceantin_HSP90_AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HSP90 HSP90 This compound->HSP90 Binds and Inhibits AR_FL_V7 AR-FL / AR-V7 HSP90->AR_FL_V7 Chaperones and Stabilizes Ub_Proteasome Ubiquitin-Proteasome System HSP90->Ub_Proteasome Inhibition of Ubiquitination AR_FL_V7->Ub_Proteasome Ubiquitination AR_Target_Genes AR Target Genes (e.g., PSA) AR_FL_V7->AR_Target_Genes Activates Transcription Degradation Degradation Ub_Proteasome->Degradation Transcription Transcription AR_Target_Genes->Transcription Cell_Growth Cell Growth & Survival Transcription->Cell_Growth

Caption: this compound inhibits HSP90, leading to AR-FL/AR-V7 degradation.

Bruceantinol_STAT3_Pathway Bruceantinol Bruceantinol (BOL) STAT3 STAT3 Bruceantinol->STAT3 Inhibits DNA Binding pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation STAT3_Target_Genes STAT3 Target Genes (MCL-1, c-Myc, Survivin) pSTAT3->STAT3_Target_Genes Promotes Transcription Apoptosis_Inhibition Inhibition of Apoptosis STAT3_Target_Genes->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation STAT3_Target_Genes->Cell_Proliferation

Caption: Bruceantinol inhibits the STAT3 signaling pathway.

Experimental_Workflow_Resistance Start Start with Sensitive Cell Line Continuous_Exposure Continuous Exposure to Increasing this compound Conc. Start->Continuous_Exposure Resistance_Check Monitor IC50 (e.g., MTT Assay) Continuous_Exposure->Resistance_Check Resistance_Check->Continuous_Exposure IC50 not significantly increased Resistant_Line Establish Resistant Cell Line Resistance_Check->Resistant_Line IC50 significantly increased Mechanism_Investigation Investigate Resistance Mechanisms Resistant_Line->Mechanism_Investigation Combination_Therapy Test Combination Therapies Resistant_Line->Combination_Therapy

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

References

Interpreting unexpected results in Bruceantin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bruceantin-related research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: We observe cytotoxicity in our cancer cell line, but it doesn't seem to correlate with the inhibition of total protein synthesis. Is this expected?

A1: Yes, this is a plausible, albeit unexpected, result. While this compound is a known protein synthesis inhibitor, studies on the broader class of quassinoids have shown that cytotoxicity does not always directly correlate with the level of protein synthesis inhibition. Other mechanisms, such as the modulation of specific signaling pathways or transcription factors, may contribute significantly to the cytotoxic effect in certain cell contexts. It is recommended to investigate other potential mechanisms of action, such as apoptosis induction or cell cycle arrest, to get a more complete picture of this compound's effect on your specific cell line.

Q2: We are seeing variable down-regulation of c-MYC expression across different cell lines treated with this compound. Why is this happening?

A2: The regulation of c-MYC by this compound can be cell-type dependent. While this compound has been reported to down-regulate c-MYC in cell lines like RPMI 8226, this effect is not universal.[1][2] The genetic and signaling background of each cell line can influence its response to this compound. For instance, in some cell lines, c-MYC expression might be unaffected or even slightly up-regulated.[3] It is crucial to characterize the c-MYC status and its regulatory network in your specific cell model to understand the observed effects.

Q3: Our apoptosis assays are giving ambiguous results. How can we be certain that this compound is inducing apoptosis in our cells?

A3: Relying on a single apoptosis assay can sometimes be misleading. To confidently conclude that this compound is inducing apoptosis, it is highly recommended to use multiple, independent assays that measure different hallmarks of apoptosis. For example, you could combine a membrane-based assay (like Annexin V staining) with a nuclear-based assay (like DAPI or Hoechst staining for nuclear condensation) and a biochemical assay (like a caspase activity assay). Observing consistent results across these different methods will provide stronger evidence for apoptosis.

Q4: We are having trouble dissolving this compound for our experiments. What is the recommended procedure?

A4: this compound has poor water solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[4] For in vitro experiments, this stock solution can then be further diluted in culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3] For in vivo studies, more complex formulations involving co-solvents like PEG300 and Tween-80 may be necessary.[1][4] Always prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low or no cytotoxic effect at expected concentrations 1. Compound inactivity: The this compound sample may have degraded. 2. Cell line resistance: The chosen cell line may be inherently resistant to this compound. 3. Solubility issues: The compound may not be fully dissolved in the culture medium.1. Verify compound activity: Test the compound on a sensitive, positive control cell line (e.g., RPMI 8226). 2. Assess cell line sensitivity: Determine the IC50 value for your cell line using a dose-response curve. 3. Ensure proper solubilization: Prepare fresh stock solutions in DMSO and ensure the final concentration in the medium is fully dissolved. Visually inspect for any precipitation.
High background in apoptosis assays 1. Sub-optimal assay conditions: The assay protocol may not be optimized for your cell line or experimental setup. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can induce apoptosis. 3. Cell health: The cells may have been unhealthy prior to treatment.1. Optimize assay: Titrate reagent concentrations and incubation times. Include appropriate positive and negative controls. 2. Run a solvent control: Treat cells with the same concentration of the solvent used to dissolve this compound as a negative control. 3. Monitor cell morphology: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent results between experimental repeats 1. Batch-to-batch variability of this compound: Different batches of the compound may have varying purity or activity. 2. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect results. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of this compound.1. Qualify new batches: Test each new batch of this compound on a control cell line to ensure consistent activity. 2. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding densities and culture conditions. 3. Calibrate pipettes: Regularly check and calibrate pipettes to ensure accuracy.
Unexpected off-target effects observed Compound promiscuity: this compound may interact with other cellular targets besides the ribosome.Investigate potential off-target pathways: Use pathway analysis tools or specific inhibitors for suspected off-target pathways to dissect the observed effects. Be cautious in attributing all observed phenotypes solely to protein synthesis inhibition.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments
  • Reagent: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 10 mg vial of this compound (MW: 548.58 g/mol ), add 1.823 mL of DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound's Known Signaling Pathway

Bruceantin_Signaling_Pathway This compound This compound Ribosome Ribosome (Peptidyl Transferase) This compound->Ribosome Inhibits cMYC_Expression c-MYC Expression This compound->cMYC_Expression Down-regulates (in some cells) Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation Required for Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Troubleshooting_Workflow Start Unexpected Cytotoxicity Result Check_Controls Verify Positive and Negative Controls Start->Check_Controls Investigate_Cells Investigate Cell Line (Resistance, Health) Start->Investigate_Cells Controls_OK Controls are Valid? Check_Controls->Controls_OK Investigate_Compound Investigate Compound (Purity, Solubility, Stability) Controls_OK->Investigate_Compound No Hypothesize_Mechanism Hypothesize Alternative Mechanism Controls_OK->Hypothesize_Mechanism Yes Rederive_Conclusion Re-evaluate Conclusion Investigate_Compound->Rederive_Conclusion Investigate_Cells->Rederive_Conclusion Test_Hypothesis Design and Perform New Experiments Hypothesize_Mechanism->Test_Hypothesis Analyze_Data Analyze New Data Test_Hypothesis->Analyze_Data New_Conclusion Formulate New Conclusion Analyze_Data->New_Conclusion Apoptosis_Confirmation_Flow Initial_Observation Initial Observation of Potential Apoptosis Membrane_Assay Perform Membrane-Based Assay (e.g., Annexin V) Initial_Observation->Membrane_Assay Nuclear_Assay Perform Nuclear-Based Assay (e.g., DAPI/Hoechst) Initial_Observation->Nuclear_Assay Biochemical_Assay Perform Biochemical Assay (e.g., Caspase Activity) Initial_Observation->Biochemical_Assay Consistent_Results Are Results Consistent Across Assays? Membrane_Assay->Consistent_Results Nuclear_Assay->Consistent_Results Biochemical_Assay->Consistent_Results Conclusion_Apoptosis Conclude Apoptosis is Induced Consistent_Results->Conclusion_Apoptosis Yes Conclusion_Reevaluate Re-evaluate Mechanism of Cell Death Consistent_Results->Conclusion_Reevaluate No

References

Bruceantin Technical Support Center: Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bruceantin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the solid powder form of this compound at -20°C, which should ensure its stability for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.

Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years, or at -20°C for up to one year. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL. To prepare a stock solution, it is recommended to use ultrasonic agitation to ensure complete dissolution. For in vitro experiments, this stock solution can then be diluted to the desired concentration in cell culture media. For in vivo studies, it is best to prepare the working solution fresh on the day of use.

Q3: Is this compound stable in aqueous solutions?

A3: While specific data on the stability of this compound in aqueous solutions is limited, it is generally recommended to prepare aqueous dilutions from a DMSO stock solution immediately before use. Quassinoids, the class of compounds to which this compound belongs, can be susceptible to hydrolysis, especially at non-neutral pH. Therefore, prolonged storage in aqueous buffers is not recommended without specific stability studies.

Q4: What is the known mechanism of action of this compound?

A4: this compound is a quassinoid that exhibits anti-leukemia and antiprotozoal activities. Its mechanism of action involves the inhibition of protein synthesis. It has been shown to activate the caspase signaling pathway, induce mitochondrial dysfunction, and ultimately lead to apoptosis in cancer cells.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Cell Culture Media

  • Problem: After diluting the DMSO stock solution into aqueous cell culture media, a precipitate is observed.

  • Potential Causes:

    • High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.

    • Low DMSO Concentration: The final concentration of DMSO in the media may be too low to maintain the solubility of this compound.

    • Media Components: Components in the cell culture media, such as salts or proteins, may interact with this compound, causing it to precipitate.

    • Temperature Shift: A significant temperature difference between the stock solution and the media can sometimes induce precipitation.

  • Solutions:

    • Optimize Final Concentration: If possible, lower the final working concentration of this compound.

    • Maintain Adequate DMSO: Ensure the final DMSO concentration is sufficient to keep this compound in solution, typically between 0.1% and 0.5% (v/v) in the final culture medium. However, be mindful of potential DMSO toxicity to your specific cell line.

    • Serial Dilutions: Prepare intermediate dilutions in a solvent compatible with both DMSO and the aqueous media to achieve a more gradual transition in solvent polarity.

    • Pre-warm Media: Ensure the cell culture media is at the appropriate temperature (e.g., 37°C) before adding the this compound stock solution.

    • Vortexing: Gently vortex the solution immediately after dilution to ensure thorough mixing.

Issue 2: Inconsistent or Lack of Biological Activity

  • Problem: The expected biological effect of this compound is not observed or varies between experiments.

  • Potential Causes:

    • Degradation of this compound: The compound may have degraded due to improper storage or handling.

    • Inaccurate Concentration: The actual concentration of the working solution may be lower than intended due to incomplete dissolution or adsorption to labware.

    • Cell Line Sensitivity: The specific cell line being used may have a lower sensitivity to this compound.

  • Solutions:

    • Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a properly stored stock solution for each experiment. For in vivo studies, prepare the formulation on the day of use.[1]

    • Confirm Stock Solution Integrity: If degradation is suspected, it is advisable to use a fresh vial of this compound powder to prepare a new stock solution.

    • Check for Adsorption: Consider using low-adhesion microcentrifuge tubes and pipette tips.

    • Titrate Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Data on Storage Stability

FormSolventStorage TemperatureDuration
PowderN/A-20°C3 years
PowderN/A4°C2 years
SolutionDMSO-80°C2 years
SolutionDMSO-20°C1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution and use an ultrasonic bath to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. Store the aliquots at -80°C or -20°C as recommended.

Protocol 2: Preparation of Working Solution for In Vitro Assays

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the medium is below the level of toxicity for the cells being used (typically ≤ 0.5%).

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Application: Use the freshly prepared working solution immediately for your experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analytical Methods Bruceantin_Powder This compound Powder Stock_Solution Stock Solution in DMSO Bruceantin_Powder->Stock_Solution Dissolve Working_Solutions Working Solutions (Aqueous Buffers, Media) Stock_Solution->Working_Solutions Dilute pH Different pH (e.g., 3, 7, 9) Working_Solutions->pH Expose to Stress Temperature Different Temperatures (e.g., 4°C, 25°C, 40°C) Working_Solutions->Temperature Expose to Stress Light Photostability (UV/Vis Light Exposure) Working_Solutions->Light Expose to Stress HPLC HPLC-UV/MS pH->HPLC Quantify Degradation Bioassay Cell-Based Bioassay pH->Bioassay Assess Biological Activity Temperature->HPLC Quantify Degradation Temperature->Bioassay Assess Biological Activity Light->HPLC Quantify Degradation Light->Bioassay Assess Biological Activity Degradation_Products Degradation_Products HPLC->Degradation_Products Identify Degradation Products

Caption: Workflow for assessing this compound stability.

troubleshooting_precipitation Troubleshooting this compound Precipitation Start Precipitation Observed in Aqueous Media? Concentration Is the final concentration too high? Start->Concentration Yes DMSO_Level Is the final DMSO % too low? Concentration->DMSO_Level No Lower_Concentration Reduce final concentration. Concentration->Lower_Concentration Yes Mixing Was the solution mixed thoroughly? DMSO_Level->Mixing No Increase_DMSO Increase final DMSO % (check cell toxicity). DMSO_Level->Increase_DMSO Yes Proper_Mixing Ensure thorough mixing upon dilution. Mixing->Proper_Mixing No No_Issue No Precipitation Mixing->No_Issue Yes Lower_Concentration->No_Issue Serial_Dilution Consider serial dilutions. Increase_DMSO->Serial_Dilution Increase_DMSO->No_Issue Proper_Mixing->No_Issue

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway Simplified Apoptotic Pathway Induced by this compound This compound This compound Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits Mitochondria Mitochondrial Dysfunction Protein_Synthesis->Mitochondria Leads to Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase_Activation Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound's proposed mechanism of action.

References

Best practices for handling and disposal of Bruceantin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Bruceantin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a naturally occurring quassinoid compound first isolated from the plant Brucea antidysenterica.[1] It is recognized for its potent antitumor, antileukemic, antiamoebic, and antimalarial activities.[1] In cancer research, it is known to inhibit protein and DNA synthesis, and to induce apoptosis (programmed cell death) in various cancer cell lines.[2][3]

Q2: What are the main physical and chemical properties of this compound?

A2: this compound is a white to off-white crystalline solid.[4] It has poor solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][6]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Due to its cytotoxic nature, standard laboratory PPE should be worn at all times. This includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

Q4: How should I store this compound?

A4: Proper storage is crucial to maintain the stability of this compound. Recommendations from suppliers suggest the following storage conditions:

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C2 years
-20°C1 year

Data sourced from MedchemExpress Product Data Sheet.[2][3]

Q5: Is this compound classified as a hazardous substance?

A5: There is conflicting information regarding the official hazard classification of this compound. One supplier Safety Data Sheet (SDS) states that it is not a hazardous substance or mixture.[4] However, given its potent biological and cytotoxic activity, it is prudent to handle it with the same precautions as other cytotoxic compounds.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound

  • Problem: The this compound powder is not fully dissolving in the chosen solvent.

  • Possible Causes & Solutions:

    • Incorrect Solvent: this compound is poorly soluble in water. Ensure you are using an appropriate organic solvent like DMSO, ethanol, or methanol.[5][6]

    • Low-Quality or Old Solvent: The hygroscopic nature of DMSO can affect its solvating power. Use a fresh, high-purity, anhydrous grade of the solvent.[2]

    • Insufficient Agitation: Gentle heating (to 37°C) and sonication in an ultrasonic bath can aid in the dissolution of this compound.[7]

    • Concentration Too High: For in vitro studies, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication.[3] For in vivo formulations, the solubility is lower, for example, ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Issue 2: Precipitation of this compound in Aqueous Media

  • Problem: After diluting a DMSO stock solution into an aqueous buffer or cell culture medium, a precipitate forms.

  • Possible Causes & Solutions:

    • Poor Aqueous Solubility: this compound has low water solubility. When transferring from a concentrated organic stock to an aqueous solution, the final concentration of the organic solvent should be kept as low as possible to maintain solubility.

    • Final Concentration Too High: The final concentration of this compound in the aqueous medium may be too high. Try lowering the final concentration.

    • Rapid Dilution: Avoid adding the stock solution too quickly. Add it dropwise while vortexing or stirring the aqueous solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Issue 3: Inconsistent Experimental Results

  • Problem: Variability in the biological effects of this compound is observed between experiments.

  • Possible Causes & Solutions:

    • Compound Degradation: this compound solutions may degrade over time, especially at room temperature or when exposed to light. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[2] For in vivo experiments, it is advised to use the prepared solution on the same day.[2]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7]

    • Inaccurate Pipetting: Due to its high potency (with IC50 values in the nanomolar range), small variations in pipetting can lead to significant differences in the final concentration.[2][3] Ensure your pipettes are properly calibrated.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 548.58 g/mol ), add 182.3 µL of DMSO.

  • To aid dissolution, the solution can be sonicated in an ultrasonic water bath.[3]

  • Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[2]

Preparation of Working Solutions for In Vitro Experiments

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serially dilute the stock solution in cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.

  • Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Preparation of Formulation for In Vivo Experiments

A suggested formulation for intraperitoneal (i.p.) injection is as follows:

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following solvents, ensuring the solution is clear after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% saline

  • The final solubility in this vehicle is ≥ 2.5 mg/mL.[3]

  • It is recommended to prepare this formulation fresh on the day of use.[2]

Signaling Pathway and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis through a mechanism that involves the downregulation of the c-Myc oncoprotein, leading to mitochondrial dysfunction and the activation of the caspase cascade.[3][8]

Bruceantin_Apoptosis_Pathway This compound This compound cMyc c-Myc Downregulation This compound->cMyc Mito Mitochondrial Dysfunction cMyc->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: this compound-induced apoptosis pathway.

General Experimental Workflow for Handling this compound

Bruceantin_Handling_Workflow Start Start Weigh Weigh this compound (in ventilated enclosure) Start->Weigh Dissolve Dissolve in DMSO (sonicate if needed) Weigh->Dissolve Store Aliquot & Store Stock (-20°C or -80°C) Dissolve->Store Dilute Prepare Working Dilutions (in aqueous buffer) Store->Dilute Experiment Perform Experiment Dilute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Dispose Dispose of Waste (as cytotoxic) Decontaminate->Dispose End End Dispose->End

Caption: General workflow for handling this compound.

Disposal Best Practices

Handling Spills

  • Evacuate: Ensure personnel are moved to a safe area away from the spill.

  • Ventilate: Increase ventilation in the area of the spill.

  • PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

  • Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[9] Some protocols for cytotoxic drugs recommend a subsequent cleaning with a bleach solution followed by a neutralizing agent like sodium thiosulfate, and then a final water rinse.[9]

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

Disposal of this compound Waste

  • Solid this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Contaminated Labware:

    • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for cytotoxic waste.[10]

    • Non-Sharps: Pipette tips, tubes, and other disposable labware should be placed in a clearly labeled, leak-proof container for cytotoxic waste.[10]

    • Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution (e.g., a detergent followed by a bleach solution and thorough rinsing). The initial rinsate should be collected and disposed of as hazardous chemical waste.[11]

  • Liquid Waste: Aqueous solutions containing this compound should be collected and disposed of as hazardous chemical waste. Do not pour this compound solutions down the drain.[4]

References

Technical Support Center: Normalizing Western Blot Data for Bruceantin-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bruceantin and normalizing Western blot data.

Frequently Asked Questions (FAQs)

Q1: What is Western blot normalization and why is it critical for experiments with this compound?

A1: Western blot normalization is a crucial step to ensure that any observed changes in your protein of interest are due to the experimental treatment (i.e., this compound) and not due to variability in sample preparation, loading, or protein transfer.[1][2][3] Normalization corrects for these potential errors by using an internal loading control to provide a baseline for comparison across different samples.[1][3]

Q2: I'm using a housekeeping protein (HKP) like β-actin or β-tubulin to normalize my Western blots for this compound-treated samples. Is this appropriate?

A2: Caution is advised when using housekeeping proteins (HKPs) for normalization in drug-treated samples.[4][5][6] The expression of many HKPs can be affected by experimental conditions, including drug treatments.[4][5] this compound is a protein synthesis inhibitor, which can selectively affect the levels of proteins with short half-lives.[7] While some long-lived proteins like GAPDH may not be affected by short-term this compound treatment, it is essential to validate your chosen HKP under your specific experimental conditions.[4][7]

Q3: How do I validate a housekeeping protein for use with this compound treatment?

A3: To validate a housekeeping protein, you must demonstrate that its expression remains constant across your experimental conditions (i.e., different concentrations and durations of this compound treatment).[4][5][6] A validation experiment involves treating your cells with the same range of this compound concentrations and durations you plan to use in your main experiment. You would then perform a Western blot and compare the expression of the potential HKP across all lanes. A stable expression level across all conditions indicates a suitable HKP.

Q4: What are the alternatives to housekeeping protein normalization for this compound-treated samples?

A4: Total Protein Normalization (TPN) is considered a more reliable method, especially when dealing with cytotoxic compounds like this compound.[1][8][9] TPN involves staining the membrane for total protein and using the total protein signal in each lane to normalize the signal of your protein of interest.[1] This method is less susceptible to variations caused by drug treatments that may alter the expression of specific proteins.[1]

Q5: What is the mechanism of action of this compound and how might it affect my Western blot results?

A5: this compound is a known inhibitor of protein synthesis.[7][10][11] It primarily affects the elongation step of translation.[7] This means that the expression of proteins with short half-lives will be more rapidly reduced upon this compound treatment compared to proteins with long half-lives.[7] This is a critical consideration when choosing a normalization strategy and interpreting your results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent housekeeping protein (HKP) levels across lanes after this compound treatment. This compound is affecting the expression of your chosen HKP.1. Validate your HKP: Perform a validation experiment to confirm its stability under your specific experimental conditions.[4][5]2. Switch to a more stable HKP: Research suggests that long-lived proteins like GAPDH may be less affected by short-term this compound treatment.[7] However, validation is still necessary.3. Use Total Protein Normalization (TPN): TPN is the recommended method as it is not dependent on the expression of a single protein and is less likely to be affected by this compound treatment.[1][9]
My target protein signal is decreased in all this compound-treated samples, even after normalization. This could be a true biological effect of this compound, as it is a protein synthesis inhibitor.1. Consider the half-life of your target protein: Proteins with short half-lives will be more rapidly depleted by this compound.[7]2. Perform a time-course experiment: This will help you understand the dynamics of your target protein's expression in response to this compound.3. Use a positive control: Include a treatment that is known to affect your target protein to ensure your assay is working correctly.
High background on my Western blot, making normalization difficult. This can be due to several factors, including antibody concentration, blocking, and washing steps.1. Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution.2. Optimize blocking: Try different blocking buffers (e.g., non-fat milk, BSA) and incubation times.3. Increase washing steps: More extensive washing can help to reduce non-specific antibody binding.
I am investigating a signaling pathway and the results are unclear after this compound treatment. This compound's primary effect as a protein synthesis inhibitor can indirectly affect signaling pathways by altering the levels of key signaling proteins.1. Focus on phosphorylation events: Instead of total protein levels, investigate the phosphorylation status of key signaling proteins, as this often reflects pathway activation and is less directly impacted by protein synthesis inhibition over short time courses.2. Consider relevant pathways: Research suggests that compounds structurally similar to this compound can affect pathways like p38 MAPK and PI3K/Akt.[12][13] Your investigation could focus on these pathways.

Data Presentation: Comparison of Normalization Strategies

Normalization MethodPrincipleAdvantages for this compound ExperimentsDisadvantages for this compound Experiments
Housekeeping Protein (HKP) Normalization The signal of the protein of interest is divided by the signal of a constitutively expressed protein (e.g., GAPDH, β-actin).[1]Simple and widely used.HKP expression can be altered by this compound, leading to inaccurate normalization.[4][5] Requires extensive validation for each experimental setup.[4][6]
Total Protein Normalization (TPN) The signal of the protein of interest is divided by the total amount of protein in that lane, determined by staining the membrane.[1]More accurate and reliable, as it is not dependent on a single protein's expression.[1][8] Less likely to be affected by this compound's effect on protein synthesis.May require specific imaging equipment and reagents.

Experimental Protocols

Protocol 1: Validation of a Housekeeping Protein
  • Cell Culture and Treatment: Plate your cells and treat them with a range of this compound concentrations (including a vehicle control) for various durations, mirroring your planned experiment.

  • Protein Extraction: Lyse the cells and determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the housekeeping protein you wish to validate.

    • Wash the membrane and incubate with an appropriate secondary antibody.

    • Develop the blot and capture the image using a suitable imaging system.

  • Data Analysis: Quantify the band intensities for the housekeeping protein in each lane. If the intensity is consistent across all treatment conditions, the protein is a valid loading control for your experiment.

Protocol 2: Total Protein Normalization (TPN) using a Reversible Stain
  • Western Blot Transfer: After transferring your proteins to a membrane, briefly rinse the membrane with deionized water.

  • Staining: Incubate the membrane with a reversible total protein stain (e.g., Ponceau S) for a few minutes.

  • Imaging: Image the membrane to capture the total protein profile in each lane.

  • Destaining: Wash the membrane with TBST or another appropriate buffer until the stain is completely removed.

  • Immunodetection: Proceed with the standard immunodetection protocol (blocking, primary and secondary antibody incubations, and detection) for your protein of interest.

  • Data Analysis: Quantify the signal for your protein of interest and the total protein signal for each lane from the initial image. Normalize the signal of your protein of interest to the total protein signal in the corresponding lane.

Protocol 3: Western Blot for p38 MAPK Activation
  • Sample Preparation: Prepare cell lysates from this compound-treated and control cells as described in Protocol 1.

  • Western Blotting:

    • Perform SDS-PAGE and protein transfer as previously described.

    • Block the membrane.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38 MAPK).

    • After washing, incubate with a secondary antibody and develop the blot.

  • Stripping and Re-probing (Optional but Recommended):

    • To normalize for total p38 MAPK levels, you can strip the membrane of the phospho-specific antibody.

    • Re-block the membrane and probe with a primary antibody that recognizes total p38 MAPK (both phosphorylated and unphosphorylated forms).

    • Incubate with a secondary antibody and re-image the blot.

  • Data Analysis: Quantify the band intensities for both phospho-p38 and total p38. The ratio of phospho-p38 to total p38 will indicate the level of p38 MAPK activation.

Visualizations

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection cluster_normalization Normalization cell_culture Cell Culture & this compound Treatment lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking tpn Total Protein Staining transfer->tpn primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection hkp Housekeeping Protein Probe detection->hkp

Caption: A generalized workflow for a Western blot experiment.

Normalization_Strategies cluster_hkp Housekeeping Protein (HKP) Normalization cluster_tpn Total Protein Normalization (TPN) start Western Blot Data hkp_probe Probe for HKP (e.g., GAPDH) start->hkp_probe tpn_stain Stain for Total Protein start->tpn_stain hkp_quantify Quantify HKP Signal hkp_probe->hkp_quantify hkp_normalize Normalize Target to HKP hkp_quantify->hkp_normalize final_result final_result hkp_normalize->final_result Normalized Target Protein Level tpn_quantify Quantify Total Protein Signal tpn_stain->tpn_quantify tpn_normalize Normalize Target to Total Protein tpn_quantify->tpn_normalize tpn_normalize->final_result

Caption: Comparison of two common Western blot normalization strategies.

p38_MAPK_Pathway This compound This compound Analog (Bruceine A) mapkkk MAPKKK This compound->mapkkk Activates mapkk MKK3/6 mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates (Activates) downstream Downstream Targets (e.g., Transcription Factors) p38->downstream Phosphorylates

Caption: Simplified p38 MAPK signaling pathway, potentially affected by this compound analogs.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bruceantin and related quassinoids, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The information presented is supported by experimental data from various studies, with detailed methodologies for key experiments and visual representations of relevant biological pathways.

Data Presentation: Unveiling the Potency of Quassinoids

The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity (IC50) of this compound and Related Quassinoids against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound P-388Leukemia0.0054 - 0.0155[1]
KBNasopharyngeal Carcinoma0.008 (µg/mL)N/A
RPMI 8226Multiple Myeloma0.013[2]
U266Multiple Myeloma0.049[2]
H929Multiple Myeloma0.115[2]
Brusatol P-388LeukemiaN/A[1]
NB4Leukemia0.03[3]
BV173Leukemia0.01[3]
SUPB13Leukemia0.04[3]
Bisbrusatolyl Malonate P-388LeukemiaN/A[1]
Ailanthinone N/AN/AN/A (Inhibits AP-1 at nM concentrations)[2]
Glaucarubinone N/AN/AN/A (Inhibits AP-1 at nM concentrations)[2]
Cedronolactone A P-388Leukemia0.0074 (µg/mL)[4]

Table 2: Protein Synthesis Inhibition by Quassinoids in P-388 Lymphocytic Leukemia Cells

CompoundWhole Cell Protein Synthesis ID50 (µM)Endogenous Protein Synthesis ID50 (µM)Poly(U) Directed Polyphenylalanine Synthesis ID50 (µM)Reference
This compound 5.4 - 15.51.3 - 131.9 - 6[1]
Brusatol 5.4 - 15.51.3 - 131.9 - 6[1]
Bisbrusatolyl Malonate 5.4 - 15.51.3 - 131.9 - 6[1]

Deciphering the Mechanism of Action

The primary mechanism by which this compound and related quassinoids exert their anticancer effects is through the inhibition of protein synthesis .[1] Specifically, they target the elongation step of translation by binding to the 80S ribosome and inhibiting the peptidyl transferase activity.[1] This leads to a global shutdown of protein production, which disproportionately affects rapidly dividing cancer cells that have a high demand for protein synthesis.

Beyond this fundamental mechanism, quassinoids have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Notably, they can down-regulate the expression of the oncoprotein c-MYC and inhibit the STAT3 signaling pathway .[5][6]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

G Figure 1: Simplified c-MYC Signaling Pathway and Inhibition by this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., RAS/MAPK) Receptor->Signaling_Cascade cMYC_Gene c-MYC Gene Signaling_Cascade->cMYC_Gene Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Ribosome Ribosome cMYC_mRNA->Ribosome Translation cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Cell_Proliferation Cell Proliferation cMYC_Protein->Cell_Proliferation This compound This compound This compound->Ribosome Inhibits Protein Synthesis

Caption: Simplified c-MYC signaling pathway and its inhibition by this compound.

G Figure 2: STAT3 Signaling Pathway and Putative Inhibition by Quassinoids Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) Nucleus Nucleus pSTAT3->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival Quassinoids Quassinoids Quassinoids->JAK Inhibits (Potential) Quassinoids->STAT3 Inhibits (Potential)

Caption: STAT3 signaling pathway and potential inhibition points by quassinoids.

G Figure 3: Experimental Workflow for Evaluating Anticancer Activity Start Start In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity Mechanism Mechanism of Action (Protein Synthesis, Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Promising Results Mechanism->In_Vivo Promising Results Xenograft Tumor Xenograft Model In_Vivo->Xenograft Efficacy Efficacy & Toxicity Evaluation Xenograft->Efficacy Data_Analysis Data Analysis & SAR Efficacy->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for assessing anticancer potential.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quassinoid compounds (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protein Synthesis Inhibition Assay

This assay measures the rate of incorporation of a radiolabeled amino acid into newly synthesized proteins.

Principle: The level of radioactivity in cellular protein extracts is directly proportional to the rate of protein synthesis. A decrease in radioactivity in treated cells compared to control cells indicates inhibition of protein synthesis.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with the test compounds for a defined period.

  • Radiolabeling: Add a radiolabeled amino acid (e.g., [3H]-leucine or [35S]-methionine) to the culture medium and incubate for a short period (e.g., 1-2 hours).

  • Cell Lysis and Protein Precipitation: Wash the cells to remove unincorporated radiolabel, lyse the cells, and precipitate the proteins using an acid (e.g., trichloroacetic acid - TCA).

  • Measurement of Radioactivity: Collect the protein precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity counts of treated samples to the control to determine the percentage of protein synthesis inhibition.

In Vivo Tumor Xenograft Model

This model involves the transplantation of human tumor cells into immunodeficient mice to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the quassinoid compound (and vehicle for the control group) via a specified route (e.g., intraperitoneal, intravenous, or oral) and schedule.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

  • Endpoint and Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.[8]

References

Bruceantin: A Comparative Analysis of its Antitumor Activity Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bruceantin's antitumor efficacy against other alternatives, supported by experimental data. This compound, a quassinoid isolated from Brucea antidysenterica, has demonstrated significant cytotoxic effects in various cancer models, primarily targeting hematological malignancies.

This guide summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action through its signaling pathways.

In Vitro Efficacy: A Potent Cytotoxic Agent in Hematological Cancers

This compound has shown potent in vitro activity against a range of leukemia and myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

Cell LineCancer TypeIC50 (nM)Citation
HL-60 Acute Promyelocytic Leukemia40[1]
RPMI 8226 Multiple Myeloma13[2]
U266 Multiple Myeloma49[2]
H929 Multiple Myeloma115[2]
BV-173 B-cell Precursor Leukemia< 15 ng/mL[2]
Daudi Burkitt's Lymphoma< 15 ng/mL[2]

Comparative In Vitro Efficacy of a Related Quassinoid

While direct comparative studies of this compound with other chemotherapeutic agents are limited in the reviewed literature, a study on a structurally related quassinoid, Brucein D, in the T24 bladder cancer cell line provides some context for its potency relative to established drugs.

CompoundIC50 (µg/mL) in T24 CellsCitation
Brucein D 7.65 ± 1.2[3]
Doxorubicin 1.37 ± 0.733[3]
Docetaxel 6.5 ± 1.61[3]

These data suggest that while Brucein D is a potent cytotoxic agent, its IC50 value in this specific cell line is higher than that of doxorubicin.[3]

In Vivo Antitumor Activity: Evidence from Xenograft Models

This compound's antitumor activity has been validated in several in vivo models. Early studies demonstrated its activity against B16 melanoma, colon 38, and L1210 and P388 leukemia in mice.[4] More recent research has focused on its efficacy in hematological cancer models.

A key in vivo study utilizing a human-SCID xenograft model with RPMI 8226 multiple myeloma cells showed that this compound induced tumor regression in both early and advanced tumors without overt toxicity.[4] The treatment involved intraperitoneal (i.p.) injections of 1.25-12 mg/kg of this compound every 3 days for 40 days.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its antitumor effects through several mechanisms, primarily by inhibiting protein synthesis and inducing apoptosis.[1][4]

dot

Bruceantin_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound Ribosome Ribosome (Peptidyl Transferase) This compound->Ribosome Inhibits Mitochondrion Mitochondrion This compound->Mitochondrion Induces Dysfunction Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis cMYC c-MYC Protein_Synthesis->cMYC Reduces Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: this compound's Mechanism of Action.

The primary mechanism of this compound is the inhibition of protein synthesis, which leads to the downregulation of critical oncoproteins like c-MYC.[4] This, in turn, triggers the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.[2][4]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HL-60, RPMI 8226) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with various concentrations of this compound (or comparative agents) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Xenograft Model
  • Cell Implantation: 5 x 10^6 RPMI 8226 human multiple myeloma cells are subcutaneously injected into the flank of severe combined immunodeficient (SCID) mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice are randomized into control and treatment groups. This compound is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 5 mg/kg, every 3 days).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula: Volume = (length x width²) / 2 is used.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumor growth inhibition is calculated and compared between groups.

dot

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Seeding A2 Drug Incubation A1->A2 A3 Viability/Apoptosis Assay A2->A3 A4 Data Analysis (IC50) A3->A4 B1 Xenograft Implantation B2 Tumor Growth B1->B2 B3 Drug Treatment B2->B3 B4 Tumor Volume Measurement B3->B4 B5 Efficacy Evaluation B4->B5

Caption: General Experimental Workflow.

Conclusion

This compound demonstrates potent antitumor activity, particularly against hematological malignancies, in both in vitro and in vivo models. Its mechanism of action, involving the inhibition of protein synthesis and induction of apoptosis, makes it a compelling candidate for further investigation. While early clinical trials in solid tumors were not successful, its efficacy in preclinical models of leukemia and myeloma suggests a potential therapeutic niche.[4] Further studies, including direct comparative trials against current standard-of-care agents for these malignancies, are warranted to fully elucidate its clinical potential.

References

Bruceantin's Clinical Trial Failure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has been marked by both groundbreaking successes and notable setbacks. Bruceantin, a quassinoid isolated from Brucea antidysenterica, emerged in the late 1970s and early 1980s as a promising candidate due to its potent antineoplastic activity. However, its journey through clinical trials was short-lived, culminating in its discontinuation. This guide provides a comprehensive comparison of this compound's performance in Phase II clinical trials against the then-standard-of-care treatments for metastatic breast cancer and malignant melanoma, supported by available experimental data and a review of its mechanism of action.

Executive Summary

This compound failed in Phase II clinical trials for metastatic breast cancer and malignant melanoma primarily due to a lack of significant tumor regression and the presentation of severe, dose-limiting toxicities . In an era predating targeted therapies, the therapeutic window for this compound proved too narrow, with adverse effects outweighing the minimal to non-existent clinical benefit observed in heavily pretreated patient populations. This guide will delve into the specifics of these trials and compare this compound's performance with contemporaneous chemotherapy regimens.

Data Presentation: this compound vs. Standard of Care (Early 1980s)

The following tables summarize the available quantitative data from the Phase II trials of this compound and compare it with the typical response rates of standard chemotherapy regimens used at the time for metastatic breast cancer and malignant melanoma.

Table 1: Comparison in Metastatic Breast Cancer

TreatmentNumber of PatientsObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)
This compound 150% 002
CMF Chemotherapy (Cyclophosphamide, Methotrexate, 5-Fluorouracil)6068.1% 10Not SpecifiedNot Specified

Data for this compound from a Phase II trial in refractory metastatic breast cancer. Data for CMF from a 1981 study in metastatic breast cancer.

Table 2: Comparison in Malignant Melanoma

TreatmentNumber of PatientsObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)
This compound 229% 02
Dacarbazine (DTIC) Not Specified~20% ~5%~15%

Data for this compound from an ECOG Phase II trial. Data for Dacarbazine represents typical response rates in the 1970s and 1980s.

Table 3: Adverse Events Profile of this compound in Phase II Trials

Adverse EventSeverityFrequency
HypotensionDose-limitingProminent
Nausea and VomitingSevereFrequently Encountered
Fever and ChillsNot SpecifiedProminent
Anorexia and WeaknessNot SpecifiedProminent
Hematologic ToxicityMinorInfrequent

Compiled from reports on Phase II trials in metastatic breast cancer and malignant melanoma.

Experimental Protocols

This compound Phase II Trial in Metastatic Breast Cancer
  • Objective: To evaluate the efficacy and toxicity of this compound in patients with refractory metastatic breast cancer.

  • Patient Population: 15 patients with metastatic breast cancer who had received extensive prior therapy, including doxorubicin (Adriamycin), cyclophosphamide (Cytoxan), 5-fluorouracil (5-FU), methotrexate, and a vinca alkaloid.

  • Dosing Regimen: The exact dosing schedule is not specified in the abstract. However, it was administered intravenously.

  • Endpoints: The primary endpoint was likely objective response rate (complete or partial response). Toxicity was a key secondary endpoint.

This compound Phase II Trial in Malignant Melanoma (ECOG Study)
  • Objective: To assess the activity of this compound in advanced malignant melanoma.

  • Patient Population: 22 patients with malignant melanoma, 13 of whom had not received prior cytotoxic chemotherapy.

  • Dosing Regimen: Administered as an intravenous infusion. The dose-limiting toxicity was hypotension during the infusion, indicating a dose-escalation design may have been employed initially to establish the Phase II dose.

  • Endpoints: The primary endpoint was objective response rate. Toxicity was also closely monitored.

Standard of Care Protocols (Early 1980s)
  • CMF Chemotherapy for Metastatic Breast Cancer: A typical regimen involved monthly cycles of cyclophosphamide, methotrexate, and 5-fluorouracil. Dosing could be administered orally or intravenously.

  • Dacarbazine (DTIC) for Malignant Melanoma: Dacarbazine was the only FDA-approved single agent for metastatic melanoma at the time and was typically administered intravenously.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of protein synthesis by targeting the peptidyl transferase center of the ribosome. This leads to a downstream cascade of cellular events culminating in apoptosis. More recent research has elucidated that this compound's cytotoxic effects are mediated through:

  • Downregulation of c-Myc: this compound has been shown to strongly down-regulate the expression of the c-Myc oncoprotein. The c-Myc protein is a critical transcription factor that regulates cell proliferation, growth, and apoptosis. Its downregulation is a key event in the anti-tumor activity of this compound.

  • Activation of the Caspase Signaling Pathway: The induction of apoptosis by this compound involves the activation of caspases, a family of proteases that execute programmed cell death.

  • Mitochondrial Dysfunction: this compound causes a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c, a key event in the intrinsic pathway of apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

Bruceantin_Mechanism This compound This compound Ribosome Ribosome (Peptidyl Transferase) This compound->Ribosome Inhibits cMyc_Expression c-Myc Expression This compound->cMyc_Expression Downregulates Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Protein_Synthesis->cMyc_Expression Apoptosis Apoptosis cMyc_Expression->Apoptosis Suppression contributes to Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental and Clinical Trial Workflow

The following diagram illustrates a typical workflow for a Phase II clinical trial of an investigational cytotoxic agent in the 1980s, such as the trials for this compound.

PhaseII_Workflow Start Phase I Completion (Dose & Safety Profile Established) Protocol Phase II Protocol Development - Eligibility Criteria - Dosing Regimen - Endpoints (e.g., ORR) Start->Protocol Screening Patient Screening & Enrollment Protocol->Screening Treatment Treatment Administration (Intravenous Infusion) Screening->Treatment Monitoring Patient Monitoring - Tumor Response Assessment - Toxicity Evaluation Treatment->Monitoring Data Data Collection & Analysis Monitoring->Data Go Go Decision: Sufficient Efficacy & Manageable Toxicity Data->Go NoGo No-Go Decision: Lack of Efficacy or Unacceptable Toxicity Data->NoGo PhaseIII Proceed to Phase III Trials Go->PhaseIII Discontinuation Clinical Development Terminated NoGo->Discontinuation

Caption: Generalized workflow of a Phase II oncology clinical trial.

Logical Relationship: Why this compound Failed

The failure of this compound in clinical trials can be understood as a logical progression of events, as depicted in the diagram below.

Bruceantin_Failure_Logic Premise1 Premise 1: This compound shows potent in vitro & in vivo preclinical activity Premise2 Premise 2: Phase II trials test for efficacy and safety in a specific patient population Observation1 Observation 1: No significant tumor regression observed in patients (ORR 0-9%) Premise2->Observation1 Observation2 Observation 2: Severe, dose-limiting toxicities (e.g., hypotension, nausea) occurred Premise2->Observation2 Conclusion Conclusion: This compound has an unfavorable risk-benefit profile Observation1->Conclusion Observation2->Conclusion Outcome Outcome: Clinical development of this compound was terminated Conclusion->Outcome

Caption: Logical flow demonstrating the reasons for this compound's clinical trial failure.

Conclusion

The clinical development of this compound was halted due to its failure to demonstrate meaningful anti-tumor activity in patients with metastatic breast cancer and malignant melanoma, coupled with a challenging toxicity profile. When compared to the standard chemotherapeutic options of the early 1980s, such as CMF and dacarbazine, this compound's performance was markedly inferior in terms of efficacy. While its mechanism of action, involving the inhibition of protein synthesis and induction of apoptosis via c-Myc downregulation, remains of scientific interest, the lack of a therapeutic window in human subjects ultimately led to its discontinuation. The story of this compound serves as a critical case study in drug development, highlighting the essential need for a favorable risk-benefit profile for any new therapeutic agent to advance in the clinical setting.

A Comparative Analysis of Bruceantin and Paclitaxel: Mechanisms of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two potent anti-cancer agents, Bruceantin and Paclitaxel. By presenting key experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to be a valuable resource for researchers in oncology and pharmacology.

Introduction

This compound, a quassinoid isolated from the plant Brucea antidysenterica, and Paclitaxel, a complex diterpene originally derived from the Pacific yew tree, are both natural products that have demonstrated significant cytotoxic effects against various cancer cell lines. While both agents ultimately lead to apoptosis, their fundamental mechanisms of action differ significantly. This compound primarily targets protein synthesis, whereas Paclitaxel disrupts microtubule function. This guide will delve into these distinct mechanisms, supported by experimental data and protocols.

Primary Mechanisms of Action

This compound: An Inhibitor of Protein Synthesis

This compound exerts its cytotoxic effects by inhibiting the peptidyl transferase elongation reaction, a critical step in protein synthesis.[1][2] This inhibition leads to a global decrease in protein and subsequent DNA synthesis, ultimately triggering apoptotic cell death.[1][2] A key molecular consequence of this compound's activity is the downregulation of the oncoprotein c-Myc, which is implicated in cell proliferation and survival.[1]

Paclitaxel: A Microtubule Stabilizing Agent

In contrast, Paclitaxel's primary mechanism involves the stabilization of microtubules.[3] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3] This hyper-stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular functions, most notably the formation of the mitotic spindle during cell division. The resulting mitotic arrest at the G2/M phase of the cell cycle leads to the induction of apoptosis.

Comparative Cytotoxicity

The cytotoxic effects of this compound and Paclitaxel have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

This compound Paclitaxel
Cell Line IC50 (nM) Reference Cell Line Concentration
RPMI 8226 (Multiple Myeloma)13[1]MKN-28, MKN-45, MCF-70.01 µM
U266 (Multiple Myeloma)49[1]A431 (Epidermoid Carcinoma)30 µM
H929 (Multiple Myeloma)115[1]PC-3 (Prostate Cancer)200 µM (at 19h)
BV-173 (B-cell Leukemia)< 15 ng/mL[1]
Daudi (Burkitt's Lymphoma)< 15 ng/mL[1]

Signaling Pathways

Both this compound and Paclitaxel modulate multiple intracellular signaling pathways to execute their cytotoxic effects.

This compound-Modulated Signaling Pathways

This compound induces apoptosis through the activation of the caspase signaling pathway and by causing mitochondrial dysfunction, leading to the release of cytochrome c.[1] It has also been shown to affect the Notch and p38 MAPK signaling pathways.[4][5] The downregulation of c-Myc is a critical event in this compound-induced apoptosis.[1]

This compound This compound Protein_Synthesis Protein Synthesis (Peptidyl Transferase) This compound->Protein_Synthesis Inhibits Mitochondria Mitochondrial Dysfunction This compound->Mitochondria Notch_Pathway Notch Pathway This compound->Notch_Pathway Modulates p38_MAPK p38 MAPK This compound->p38_MAPK Activates c_Myc c-Myc Protein_Synthesis->c_Myc Leads to downregulation Apoptosis Apoptosis c_Myc->Apoptosis Downregulation contributes to Caspase_Cascade Caspase Cascade (Caspase-3/7) Mitochondria->Caspase_Cascade Activates Caspase_Cascade->Apoptosis p38_MAPK->Apoptosis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Paclitaxel-Modulated Signaling Pathways

Paclitaxel's primary effect on microtubule stability triggers a cascade of signaling events. It is known to modulate the PI3K/AKT/mTOR and MAPK (including ERK, p38, and JNK) pathways, both of which are central to cell survival and proliferation.

Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Paclitaxel->PI3K_AKT_mTOR Inhibits MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Paclitaxel->MAPK_Pathway Modulates Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition contributes to MAPK_Pathway->Apoptosis

Figure 2: Simplified signaling pathway of Paclitaxel's mechanism of action.

Experimental Protocols

This section provides an overview of common experimental protocols used to investigate the mechanisms of this compound and Paclitaxel.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds.[6][7][8]

Workflow:

cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound or Paclitaxel A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Figure 3: Workflow for a typical MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or Paclitaxel. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.[3][9][10][11]

Workflow:

cluster_1 Annexin V/PI Apoptosis Assay Workflow A Treat cells with This compound or Paclitaxel B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G H Quantify live, apoptotic, and necrotic populations G->H

Figure 4: Workflow for an Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Paclitaxel for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.

  • Staining: Add Annexin V conjugated to a fluorescent dye (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the drugs.[12][13][14][15]

Workflow:

cluster_2 Western Blot Workflow A Treat cells and prepare cell lysates B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF) C->D E Block the membrane to prevent non-specific binding D->E F Incubate with primary antibody (e.g., anti-caspase-3) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Analyze and quantify protein bands H->I

Figure 5: General workflow for Western Blot analysis.

Detailed Steps for Detecting Cleaved Caspase-3:

  • Sample Preparation: Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound and Paclitaxel represent two distinct classes of anti-cancer agents with unique mechanisms of action. This compound's inhibition of protein synthesis and subsequent downregulation of c-Myc provides a stark contrast to Paclitaxel's disruption of microtubule dynamics. Understanding these fundamental differences is crucial for the rational design of combination therapies and for overcoming drug resistance. The experimental protocols and data presented in this guide offer a framework for the continued investigation and comparison of these and other novel therapeutic compounds.

References

Investigating the Synergistic Potential of Bruceantin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current understanding of the anti-cancer agent Bruceantin and explores its potential for synergistic combination therapies. While direct evidence of this compound's synergistic effects with other drugs remains limited in publicly available literature, this document consolidates key preclinical data, outlines its mechanism of action, and draws parallels with related compounds to inform future research directions.

Early clinical trials of this compound as a monotherapy in metastatic breast cancer and malignant melanoma showed limited efficacy and notable toxicity, which tempered initial enthusiasm for its use in combination therapies.[1][2] However, a renewed interest in this compound has focused on its potential against hematological malignancies, with research elucidating its molecular mechanisms of action.[3][4] This guide will delve into these mechanisms to build a case for rationally designed combination studies.

Unveiling the Mechanism of Action: A Foundation for Synergy

This compound exerts its anti-cancer effects through several key pathways, primarily by inhibiting protein synthesis.[5][6] This fundamental action leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) and the downregulation of critical oncogenes.

Key mechanistic highlights include:

  • Inhibition of Protein Synthesis: this compound directly interferes with the peptidyl transferase center on the ribosome, halting the elongation step of protein synthesis.[5]

  • Induction of Apoptosis: By disrupting protein synthesis, this compound triggers the intrinsic apoptotic pathway, characterized by the involvement of the caspase cascade and mitochondrial dysfunction.[4][7]

  • Downregulation of c-MYC: The oncoprotein c-MYC is a critical driver of cell proliferation and is notably downregulated by this compound treatment.[4]

  • p38α MAPK Activation: Studies have also suggested an interaction with the p38α mitogen-activated protein kinase (MAPK) signaling pathway.[8]

These mechanisms provide a strong rationale for exploring combinations with drugs that target complementary cellular processes. For instance, combining a protein synthesis inhibitor like this compound with agents that induce DNA damage or inhibit other cell cycle checkpoints could lead to enhanced anti-tumor activity.

Synergistic Insights from Related Quassinoids

While direct data on this compound combinations is scarce, studies on other structurally related quassinoids offer promising clues and a potential roadmap for future investigations.

Bruceantinol (BOL) with MEK Inhibitors in Colorectal Cancer

A study on Bruceantinol, a close analog of this compound, demonstrated its ability to sensitize colorectal cancer (CRC) cells to MEK inhibitors.[9] This suggests a potential synergistic interaction by co-targeting different nodes in critical signaling pathways.

Bruceine D with Paclitaxel in Ovarian Cancer

Research on another quassinoid, Bruceine D, has shown synergistic effects when combined with the chemotherapeutic agent paclitaxel in ovarian cancer cells.[7] The combination led to enhanced apoptosis compared to either agent alone.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound as a single agent and the synergistic interactions observed with related quassinoids.

Table 1: Single-Agent Activity of this compound

Cell LineCancer TypeIC50Reference
RPMI 8226Multiple Myeloma13 nM[7]
U266Multiple Myeloma49 nM[7]
H929Multiple Myeloma115 nM[7]
Entamoeba histolytica-0.018 µg/mL[10]

Table 2: Synergistic Effects of Related Quassinoids

QuassinoidCombination DrugCancer TypeEffectReference
Bruceantinol (BOL)MEK InhibitorsColorectal CancerSensitization to MEK inhibition[9]
Bruceine DPaclitaxelOvarian CancerEnhanced apoptosis[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key experiments cited in the context of quassinoid research.

Cell Viability and Synergy Assessment (Chou-Talalay Method)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of this compound (or related quassinoid) and the combination drug, both alone and in combination at fixed ratios.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the compounds of interest at their synergistic concentrations.

  • Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for assessing drug synergy.

Bruceantin_Signaling_Pathway This compound This compound Ribosome Ribosome (Peptidyl Transferase Center) This compound->Ribosome Inhibits p38_MAPK p38 MAPK This compound->p38_MAPK Activates? Protein_Synthesis Protein Synthesis (Elongation) cMYC c-MYC Protein_Synthesis->cMYC Reduced expression Mitochondrion Mitochondrion Protein_Synthesis->Mitochondrion Dysfunction Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade (Caspase-3/7 activation) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Induces

Caption: this compound's mechanism of action.

Synergy_Assessment_Workflow Start Start: Cell Culture Treatment Drug Treatment (Single agents and combinations) Start->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Collection Data Collection (Absorbance/Luminescence) Viability_Assay->Data_Collection Analysis Synergy Analysis (Chou-Talalay Method) Data_Collection->Analysis Result Determine Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Analysis->Result Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis_Assay If synergistic Mechanism_Study Mechanistic Studies (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study

Caption: Workflow for assessing drug synergy.

Conclusion and Future Directions

While historical clinical data on this compound monotherapy presented challenges, its well-defined mechanism of action as a protein synthesis inhibitor and the promising synergistic findings from related quassinoids suggest that its therapeutic potential in combination regimens warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers designing preclinical studies to explore the synergistic effects of this compound with other anti-cancer agents. Future studies should focus on rational combinations that exploit its unique mechanism of action, particularly in the context of hematological malignancies where it has shown renewed promise.

References

A Head-to-Head Comparison of Bruceantin and Other Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anticancer therapeutics has consistently led researchers to the vast repository of natural products. Among these, Bruceantin, a quassinoid isolated from the plant Brucea antidysenterica, has garnered significant interest for its potent cytotoxic activities. This guide provides a comprehensive head-to-head comparison of this compound with other well-established natural anticancer compounds: paclitaxel, vincristine, and camptothecin. The objective is to present a clear, data-driven analysis of their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate, thereby offering a valuable resource for researchers in oncology and drug development.

Mechanism of Action: A Tale of Different Targets

While all four compounds are potent inducers of cancer cell death, their molecular mechanisms of action are distinct, targeting different fundamental cellular processes.

This compound: A Protein Synthesis Inhibitor

This compound exerts its cytotoxic effects by primarily inhibiting protein synthesis.[1][2][3] It binds to the peptidyl transferase center on the ribosome, thereby stalling the elongation phase of translation.[3] This leads to a global shutdown of protein production, which disproportionately affects rapidly proliferating cancer cells that have a high demand for protein synthesis. A key downstream effect of this compound is the potent downregulation of the oncoprotein c-MYC, a critical regulator of cell growth and proliferation.[4] The suppression of c-MYC is a crucial event that contributes to this compound-induced apoptosis.[4]

Paclitaxel: A Microtubule Stabilizer

Paclitaxel, a taxane diterpenoid originally isolated from the Pacific yew tree, targets the microtubule cytoskeleton. Unlike other microtubule-targeting agents, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[5][6] This aberrant stabilization disrupts the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division. The consequence is a sustained mitotic arrest, ultimately leading to the activation of apoptotic pathways.[6][7]

Vincristine: A Microtubule Destabilizer

Vincristine, a vinca alkaloid from the Madagascar periwinkle, also targets microtubules but with an opposing mechanism to paclitaxel. It binds to tubulin dimers and inhibits their polymerization into microtubules.[8][9][10] This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cells to arrest in metaphase. This mitotic block triggers the apoptotic cascade, leading to cell death.[8][10]

Camptothecin: A Topoisomerase I Inhibitor

Camptothecin, a quinoline alkaloid from the Camptotheca acuminata tree, targets the nuclear enzyme DNA topoisomerase I.[11][12][13] Topoisomerase I relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[12] These stabilized "cleavable complexes" collide with the DNA replication machinery, leading to the formation of lethal double-strand breaks and the induction of apoptosis.[12]

Quantitative Cytotoxicity Data

A direct head-to-head comparison of the cytotoxic potency of these compounds is challenging due to the lack of studies that have evaluated them on the same panel of cancer cell lines under identical experimental conditions. The following tables summarize the available 50% inhibitory concentration (IC50) values for each compound against various cancer cell lines, providing a general overview of their efficacy.

Table 1: IC50 Values of this compound and Related Quassinoids

CompoundCell LineCancer TypeIC50Reference
This compoundRPMI 8226Multiple Myeloma~7 ng/mL (~12.7 nM)[14]
This compoundU266Multiple Myeloma>10 ng/mL[14]
This compoundH929Multiple Myeloma>10 ng/mL[14]
Bruceine DT24Bladder Cancer7.65 µg/mL[15]
Bruceine DH460Non-Small Cell Lung Cancer0.5 µmol/L[16]
Bruceine DA549Non-Small Cell Lung Cancer0.6 µmol/L[16]
Bruceine DSKOV-3Ovarian Cancer33.54 µM[13]
Bruceine DA2780Ovarian Cancer18.04 µM[13]

Table 2: IC50 Values of Paclitaxel

Cell LineCancer TypeIC50Reference
SK-BR-3Breast CancerNot specified[17]
MDA-MB-231Breast Cancer0.3 µM[18]
T-47DBreast CancerNot specified[17]
Various Human Tumor LinesVarious2.5 - 7.5 nM (24h exposure)[19]
NSCLC cell linesNon-Small Cell Lung Cancer9.4 µM (24h exposure)[20]
SCLC cell linesSmall Cell Lung Cancer25 µM (24h exposure)[20]

Table 3: IC50 Values of Vincristine

Cell LineCancer TypeIC50Reference
MCF-7Breast Cancer5 nM[21]
VCR/MCF7 (resistant)Breast Cancer10,574 nM[1][22]
A549Lung Cancer40 nM[21]
1A9Ovarian Cancer4 nM[21]
SY5YNeuroblastoma1.6 nM[21]
REHB-Cell ALL449 nM[23]
REH (Vincristine-resistant)B-Cell ALL217 nM (for Pitavastatin)[23]

Table 4: IC50 Values of Camptothecin

Cell LineCancer TypeIC50Reference
HT29Colon Cancer37 nM[11]
LOXMelanomaNot specified[11]
SKOV3Ovarian CancerNot specified[11]
MDA-MB-157Breast Cancer7 nM[24][25]
GI 101ABreast Cancer150 nM[24][25]
MDA-MB-231Breast Cancer250 nM[24][25]
MCF7Breast Cancer0.089 µM[26][27]
HCC1419Breast Cancer0.067 µM[26][27]
HT-29Colon CarcinomaSimilar to free drug[28]

Signaling Pathways

The distinct mechanisms of action of these compounds trigger different downstream signaling cascades, converging on the induction of apoptosis.

This compound Signaling Pathway

Bruceantin_Pathway This compound This compound Ribosome Ribosome (Peptidyl Transferase Center) This compound->Ribosome binds Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis cMYC c-MYC Downregulation Protein_Synthesis->cMYC Mitochondria Mitochondrial Dysfunction Protein_Synthesis->Mitochondria Apoptosis Apoptosis cMYC->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: this compound inhibits protein synthesis, leading to c-MYC downregulation and apoptosis.

Paclitaxel Signaling Pathway

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin) Paclitaxel->Microtubules binds Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family JNK_SAPK JNK/SAPK Pathway Activation Mitotic_Arrest->JNK_SAPK Apoptosis Apoptosis Bcl2_Family->Apoptosis JNK_SAPK->Apoptosis

Caption: Paclitaxel stabilizes microtubules, causing mitotic arrest and apoptosis.

Vincristine Signaling Pathway

Vincristine_Pathway Vincristine Vincristine Tubulin Tubulin Dimers Vincristine->Tubulin binds Microtubule_Assembly Inhibition of Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Assembly->Mitotic_Spindle_Disruption Metaphase_Arrest Metaphase Arrest Mitotic_Spindle_Disruption->Metaphase_Arrest Apoptosis Apoptosis Metaphase_Arrest->Apoptosis

Caption: Vincristine inhibits microtubule assembly, leading to metaphase arrest and apoptosis.

Camptothecin Signaling Pathway

Camptothecin_Pathway Camptothecin Camptothecin TopoI_DNA Topoisomerase I-DNA Complex Camptothecin->TopoI_DNA binds Cleavable_Complex Stabilization of Cleavable Complex TopoI_DNA->Cleavable_Complex Replication_Fork_Collision Replication Fork Collision Cleavable_Complex->Replication_Fork_Collision DNA_DSB DNA Double-Strand Breaks Replication_Fork_Collision->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.